molecular formula C8H8BrF B126329 3-Fluoro-4-methylbenzyl bromide CAS No. 145075-44-1

3-Fluoro-4-methylbenzyl bromide

Cat. No.: B126329
CAS No.: 145075-44-1
M. Wt: 203.05 g/mol
InChI Key: YOACSNDETIDTAY-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzyl bromide is a versatile fluorinated synthetic intermediate prized for its application in advanced chemical and pharmaceutical research. The incorporation of the fluorine atom and the benzyl bromide functional group into a single molecule makes it a valuable scaffold for constructing more complex target compounds. A primary research application lies in its use as a key building block in the synthesis of novel active pharmaceutical ingredients (APIs). The compound's reactivity allows it to be used in the development of fluorinated derivatives of established drug platforms, a strategy employed to enhance metabolic stability, membrane permeability, and overall biological activity . Furthermore, the structural motif provided by this reagent is exploited in medicinal chemistry for creating diverse compound libraries, including heterocyclic systems like isoxazole derivatives, which are investigated for their potent immunosuppressive and anti-proliferative properties . The presence of the benzyl bromide group offers a handle for facile functionalization, typically through nucleophilic substitution reactions, enabling the introduction of the 3-fluoro-4-methylbenzyl fragment into a target molecule. This capability is critical in drug discovery efforts aimed at optimizing lead compounds and exploring structure-activity relationships. As such, this compound serves as a critical reagent for researchers in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOACSNDETIDTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379124
Record name 3-Fluoro-4-methylbenzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145075-44-1
Record name 3-Fluoro-4-methylbenzyl bromide
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Record name 145075-44-1
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 145075-44-1

This technical guide provides a comprehensive overview of 3-Fluoro-4-methylbenzyl bromide, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, reactivity, and analytical data.

Chemical and Physical Properties

This compound is a halogenated aromatic compound. Its structure incorporates a fluorine atom and a bromomethyl group on a toluene backbone, making it a versatile reagent for introducing a fluoro-methyl-benzyl moiety into various molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 145075-44-1
Molecular Formula C₈H₈BrF
Molecular Weight 203.05 g/mol
Appearance Not explicitly available, likely a solid or liquid
Boiling Point Not explicitly available
Melting Point Not explicitly available
Density Not explicitly available

Synthesis of this compound

The primary synthetic route to this compound is the free-radical bromination of 3-fluoro-4-methyltoluene. This reaction is typically initiated by light or a radical initiator.

Experimental Protocol: Synthesis via Free-Radical Bromination

Objective: To synthesize this compound from 3-fluoro-4-methyltoluene.

Materials:

  • 3-fluoro-4-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methyltoluene (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain it for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

G Synthesis of this compound A 3-Fluoro-4-methyltoluene D Free-Radical Bromination A->D B N-Bromosuccinimide (NBS) B->D C Radical Initiator (AIBN/BPO) C->D Initiation E This compound D->E F Succinimide D->F

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to its ability to act as an electrophile in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles.

Experimental Protocol: Nucleophilic Substitution Reaction

Objective: To synthesize a derivative of a hypothetical drug candidate via nucleophilic substitution.

Materials:

  • This compound

  • A model nucleophile (e.g., a primary amine or a phenol)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Stirring plate

  • Reaction vial

Procedure:

  • To a reaction vial, add the nucleophile (1.0 eq) and a suitable solvent like acetonitrile.

  • Add a base such as potassium carbonate (1.5 eq) to the mixture.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography to yield the desired product.

G Application in Drug Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Products A This compound (Electrophile) D Nucleophilic Substitution (SN2) A->D B Drug Precursor with Nucleophilic Group (e.g., -NH2, -OH) B->D C Base (e.g., K2CO3) C->D Base-mediated E Drug Candidate D->E F Byproducts (e.g., KBr, KHCO3) D->F

Caption: Workflow for Drug Candidate Synthesis.

Analytical Data (Representative Data for a Related Isomer)

As of the last update, specific, publicly available spectroscopic data for this compound is limited. Therefore, representative data for a closely related isomer, 4-Fluoro-3-methylbenzyl bromide (CAS: 261951-70-6) , is presented below for illustrative purposes. Researchers should obtain and verify the data for this compound specifically for their applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative ¹H NMR Data for 4-Fluoro-3-methylbenzyl bromide

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3d1HAr-H
~7.0m2HAr-H
~4.4s2H-CH₂Br
~2.3s3H-CH₃

Table 3: Representative ¹³C NMR Data for 4-Fluoro-3-methylbenzyl bromide

Chemical Shift (δ) ppmAssignment
~160 (d)C-F
~138 (d)Ar-C
~131 (d)Ar-CH
~125 (d)Ar-CH
~115 (d)Ar-CH
~32-CH₂Br
~14-CH₃

Note: The 'd' indicates a doublet due to coupling with fluorine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Representative FT-IR Data for a Fluorinated Benzyl Bromide Derivative

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1450StrongAromatic C=C stretch
1250-1000StrongC-F stretch
700-600StrongC-Br stretch
Mass Spectrometry (MS)

In the mass spectrum of a benzyl bromide, characteristic fragmentation patterns are expected. The molecular ion peak (M⁺) should be visible, along with a prominent M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). A common fragment would be the loss of the bromine radical to form a stable benzyl cation.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/zInterpretation
202/204[M]⁺ molecular ion peak (¹⁹F, ⁷⁹Br/⁸¹Br)
123[M-Br]⁺ fragment (loss of bromine)
91Tropylium ion fragment (common for benzyl compounds)

Safety and Handling

This compound is expected to be a lachrymator and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and thorough safety assessments. All experimental work should be conducted in a controlled laboratory setting by trained professionals.

Technical Guide: Physicochemical Properties and Synthesis of 3-Fluoro-4-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 3-Fluoro-4-methylbenzyl bromide, a crucial reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document includes a summary of its quantitative data, a representative experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Core Physicochemical Data

The following table summarizes the essential quantitative data for this compound.

PropertyValue
Molecular Weight 203.05 g/mol [1]
Molecular Formula C₈H₈BrF[1]
CAS Number 145075-44-1[2][3]
Boiling Point 77°C at 3 mmHg[2]
Density 1.456 ± 0.06 g/cm³ (Predicted)[2]
Refractive Index 1.5460[2]
Form Liquid[2]
Color Clear, dark yellow[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the free-radical bromination of 3-fluoro-4-methyltoluene. This reaction selectively brominates the benzylic methyl group.

Representative Experimental Protocol: Free-Radical Bromination

This protocol is a general method for the benzylic bromination of substituted toluenes and can be adapted for the synthesis of this compound.

Materials:

  • 3-Fluoro-4-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN - azobisisobutyronitrile) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methyltoluene in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux. The reaction can be monitored by observing the consumption of the starting material using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start Materials: 3-Fluoro-4-methyltoluene NBS, Initiator, Solvent Reaction Free-Radical Bromination (Reflux) Start->Reaction Heat Workup Aqueous Work-up: - Filtration - NaHCO3 wash - Drying Reaction->Workup Cool & Filter Purification Purification: Vacuum Distillation Workup->Purification Evaporate Solvent Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

References

3-Fluoro-4-methylbenzyl bromide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a key intermediate in pharmaceutical and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted aromatic halide. The presence of the benzylic bromide makes it a reactive alkylating agent, while the fluoro and methyl groups on the aromatic ring influence its electronic properties and reactivity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 145075-44-1[1]
Molecular Formula C8H8BrF[2][3]
Molecular Weight 203.06 g/mol [2]
Boiling Point 209.5°C; 77°C at 3 mmHg[2][4]
Melting Point Not available
Density Not available
Solubility Insoluble in water. Soluble in chloroform, DMSO, and methanol (slight).[5]
Appearance Colorless oil[6] for a similar isomer
Synonyms 4-(bromomethyl)-2-fluoro-1-methylbenzene, 4-Bromomethyl-2-fluoro-1-methyl-benzene[4]

Synthesis and Experimental Protocols

This compound is typically synthesized from the corresponding benzyl alcohol through a nucleophilic substitution reaction. A general and reliable method involves the use of phosphorus tribromide.

Synthesis of this compound from 3-Fluoro-4-methylbenzyl alcohol

This protocol is adapted from the synthesis of a structurally similar compound, 3-bromo-4-fluoro-benzyl bromide[7].

Experimental Protocol:

  • Dissolution: Dissolve 3-Fluoro-4-methylbenzyl alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0-10°C using an ice bath with continuous stirring.

  • Addition of Brominating Agent: Add phosphorus tribromide (PBr₃) (approximately 0.4 equivalents) dropwise to the cooled solution. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture into cold water to quench the excess PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

G Synthesis Workflow of this compound cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup and Purification Dissolve 3-Fluoro-4-methylbenzyl alcohol in Toluene Dissolve 3-Fluoro-4-methylbenzyl alcohol in Toluene Cool to 0-10°C Cool to 0-10°C Dissolve 3-Fluoro-4-methylbenzyl alcohol in Toluene->Cool to 0-10°C Add PBr3 dropwise Add PBr3 dropwise Cool to 0-10°C->Add PBr3 dropwise Stir at room temperature for 2h Stir at room temperature for 2h Add PBr3 dropwise->Stir at room temperature for 2h Quench with water Quench with water Stir at room temperature for 2h->Quench with water Extract with organic solvent Extract with organic solvent Quench with water->Extract with organic solvent Dry and concentrate Dry and concentrate Extract with organic solvent->Dry and concentrate Purify by vacuum distillation Purify by vacuum distillation Dry and concentrate->Purify by vacuum distillation This compound This compound Purify by vacuum distillation->this compound

Caption: Synthesis workflow for this compound.

Reactivity

The primary reactivity of this compound is dictated by the benzylic bromide group. Benzylic halides are particularly reactive towards nucleophilic substitution reactions because the carbocation intermediate is stabilized by resonance with the benzene ring[8].

Nucleophilic Substitution Reactions

This compound readily undergoes both Sₙ1 and Sₙ2 reactions[9]. The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

  • Sₙ1 Pathway: Favored by weak nucleophiles and polar protic solvents, which can stabilize the benzylic carbocation intermediate.

  • Sₙ2 Pathway: Favored by strong nucleophiles and polar aprotic solvents.

This reactivity makes it a valuable reagent for introducing the 3-fluoro-4-methylbenzyl group into a wide range of molecules.

G General Reactivity of this compound This compound This compound Substituted Product Substituted Product This compound->Substituted Product  + Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-) Bromide ion (Br-) Bromide ion (Br-) Substituted Product->Bromide ion (Br-)  +

Caption: General nucleophilic substitution reaction.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Table 2: Hazard and Safety Information

CategoryInformationSource(s)
Signal Word Danger[10]
Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[10]
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[10]
Incompatible Materials Strong oxidizing agents, strong acids and bases.[10]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

  • Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds[11]. The incorporation of the 3-fluoro-4-methylbenzyl moiety can modulate the pharmacological properties of a molecule, such as its binding affinity, metabolic stability, and pharmacokinetic profile. Its use as a pharmaceutical intermediate is well-documented[5].

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl bromide

This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document outlines its chemical structure, physical and chemical properties, synthesis protocols, and safety information.

Chemical Structure and Properties

This compound is a substituted toluene derivative. The structure consists of a benzene ring substituted with a fluorine atom at position 3, a methyl group at position 4, and a bromomethyl group at position 1.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 145075-44-1[1][2]
Molecular Formula C8H8BrF[3][4]
Molecular Weight 203.05 g/mol [3][4]
Synonyms 4-(bromomethyl)-2-fluoro-1-methylbenzene[1][3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Solid
Storage Temperature Ambient temperatures

Synthesis of this compound

The synthesis of this compound can be achieved via free-radical bromination of the corresponding toluene derivative, 3-fluoro-4-methyltoluene. A general experimental protocol based on the synthesis of a similar compound, 3-fluoro-4-bromobenzyl bromide, is described below.[5]

Experimental Protocol: Synthesis from 3-Fluoro-4-methyltoluene

Objective: To synthesize this compound via radical bromination of 3-fluoro-4-methyltoluene.

Materials:

  • 3-fluoro-4-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (or another radical initiator like AIBN)

  • Acetonitrile (or a non-polar solvent like carbon tetrachloride)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methyltoluene in acetonitrile.

  • Add N-Bromosuccinimide (NBS) to the solution.

  • Heat the mixture to reflux.

  • Carefully add a catalytic amount of dibenzoyl peroxide as a radical initiator.

  • Continue refluxing the reaction mixture for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with water to remove succinimide.

  • Separate the organic phase and wash it with a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the fluoro- and methyl- groups on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of the final compound. One documented application is its use in the synthesis of compounds investigated in medicinal chemistry.[4] For instance, it has been used as a starting material in the synthesis of potential therapeutic agents.[4]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Precautionary Statements

CategoryStatement
Hazard Statement(s) H314: Causes severe skin burns and eye damage.[1] H318: Causes serious eye damage.[1]
Precautionary Statement(s) P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P310: Immediately call a POISON CENTER or doctor/physician.[1]

In case of inhalation, the victim should be moved to fresh air. If breathing is difficult, oxygen should be administered. For skin contact, contaminated clothing should be removed, and the affected area should be washed with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water and do not induce vomiting. In all cases of exposure, immediate medical attention is required.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 3-fluoro-4-methyltoluene.

Synthesis_Workflow reagents 3-Fluoro-4-methyltoluene N-Bromosuccinimide (NBS) Dibenzoyl Peroxide (Initiator) Acetonitrile (Solvent) reaction_vessel Reaction Mixture (Reflux) reagents->reaction_vessel 1. Mix & Heat workup Aqueous Workup (Water & Brine Wash) reaction_vessel->workup 2. Cool & Extract drying Drying (Anhydrous Na2SO4) workup->drying 3. Separate Organic Layer purification Solvent Removal & Purification drying->purification 4. Filter & Concentrate product 3-Fluoro-4-methylbenzyl bromide purification->product 5. Isolate

Caption: Synthesis workflow for this compound.

References

Empirical Formula of 3-Fluoro-4-methylbenzyl bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the fundamental properties of chemical compounds is paramount. This guide provides a concise technical overview of the empirical formula for 3-Fluoro-4-methylbenzyl bromide, a compound of interest in organic synthesis.

Chemical Identity and Formula

This compound is a substituted aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a fluorine atom at the third position, a methyl group at the fourth position, and a bromomethyl group at the first position.

Molecular and Empirical Formula

The molecular formula for this compound has been determined to be C8H8BrF .[1][2] This formula indicates that a single molecule of the compound contains eight carbon atoms, eight hydrogen atoms, one bromine atom, and one fluorine atom.

The empirical formula represents the simplest whole-number ratio of atoms of each element in a compound. To determine the empirical formula from the molecular formula, one must find the greatest common divisor of the subscripts of the atoms. In the case of C8H8BrF, the subscripts are 8, 8, 1, and 1. The greatest common divisor for these numbers is 1.

Therefore, the empirical formula for this compound is the same as its molecular formula.

AttributeValue
Molecular Formula C8H8BrF[1][2]
Empirical Formula C8H8BrF
Molecular Weight 203.05 g/mol [1][2]
CAS Number 145075-44-1[2][3]

Logical Derivation of the Empirical Formula

The relationship between the molecular and empirical formula can be visualized as a direct identity in this specific case.

Derivation of the empirical formula from the molecular formula.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-4-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety data for 3-Fluoro-4-methylbenzyl bromide (CAS No. 145075-44-1). The information has been compiled to ensure safe handling, storage, and disposal of this compound in a laboratory and research setting. All data is presented in a structured format for clarity and ease of access.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for the proper design of experiments and for understanding the behavior of the substance under various conditions.

PropertyValue
CAS Number 145075-44-1[1][2]
Synonyms 4-(bromomethyl)-2-fluoro-1-methylbenzene[1]
Molecular Formula C8H8BrF
Molecular Weight 203.05 g/mol [3]
Physical State Solid[3]
Storage Temperature Store in a dry, cool and well-ventilated place.[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements and precautionary measures as per the Globally Harmonized System (GHS).

Hazard CategoryGHS Classification
Signal Word Danger[1]
Hazard Statements H314: Causes severe skin burns and eye damage.[1][5] H318: Causes serious eye damage.[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P309+P310: IF exposed or if you feel unwell: Immediately call a POISON CENTER or doctor/physician.[1]

Experimental Protocols: First Aid Measures

Detailed experimental protocols for emergency first aid are critical for personnel safety. The following procedures should be followed in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of the compound and to prevent accidents.

AspectRecommendation
Handling Do not breathe dust. Do not get in eyes, on skin, or on clothing. Do not ingest. Handle product only in a closed system or provide appropriate exhaust ventilation.[6]
Storage Keep in a dry, cool and well-ventilated place. Keep container tightly closed in a corrosives area.[4][6]
Incompatible Materials Bases, Strong oxidizing agents, Alcohols, Amines, Metals.[6]
Stability Stable under normal conditions.[6]
Hazardous Polymerization Does not occur.[6]

Hazard Identification and Response Workflow

The following diagram illustrates the logical workflow for identifying and responding to hazards associated with this compound.

Hazard_Response_Workflow cluster_identification Hazard Identification cluster_prevention Preventative Measures cluster_response Emergency Response Chemical This compound SDS Review Safety Data Sheet Chemical->SDS Hazards Identify Hazards: - Severe skin burns (H314) - Serious eye damage (H318) SDS->Hazards PPE Wear Appropriate PPE (P280): - Gloves - Protective clothing - Eye/face protection Hazards->PPE Handling Safe Handling Procedures: - Use in well-ventilated area - Avoid contact and inhalation Hazards->Handling Exposure Exposure Occurs PPE->Exposure Handling->Exposure FirstAid Administer First Aid: - Skin: Wash immediately - Eyes: Rinse cautiously - Inhalation: Move to fresh air - Ingestion: Rinse mouth Exposure->FirstAid Medical Seek Immediate Medical Attention (P309+P310) FirstAid->Medical

Caption: Hazard Identification and Emergency Response Workflow.

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the full Safety Data Sheet (SDS) before handling this chemical and ensure that all institutional safety protocols are strictly followed.

References

Physical properties of 3-Fluoro-4-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 3-Fluoro-4-methylbenzyl bromide

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in pharmaceutical and chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format and outlining the logical application of this compound in synthesis workflows.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound. Its physical characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage protocols. The key properties are summarized below.

PropertyValueReference
CAS Number 145075-44-1[1][2][3]
Molecular Formula C₈H₈BrF[2][3][4]
Molecular Weight 203.05 g/mol [2][4]
Boiling Point 209.5°C[3]
Synonyms 4-Bromomethyl-2-fluoro-1-methyl-benzene[4]

Experimental Protocols

While the provided search results list the physical properties of this compound, they do not detail the specific experimental protocols used for their determination. Generally, these properties are established using standard analytical chemistry techniques:

  • Boiling Point Determination: The boiling point is typically measured using ebulliometry or distillation methods under controlled pressure. For a value like 209.5°C, it would likely be determined at atmospheric pressure. Techniques such as using a Thiele tube or a digital melting/boiling point apparatus are common in research settings.

  • Molecular Weight Determination: The molecular weight is calculated based on the molecular formula (C₈H₈BrF), which is confirmed through mass spectrometry. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.

  • Structural Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) would be the definitive method to confirm the isomeric structure of this compound, ensuring the fluorine and methyl groups are at the correct positions on the benzene ring.

Application in Synthesis

As a benzyl bromide derivative, this compound is a versatile reagent in organic synthesis, primarily used as an alkylating agent. The benzylic bromide is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is fundamental to its role in drug development for creating carbon-carbon and carbon-heteroatom bonds.

The following diagram illustrates a generalized workflow where this compound serves as a key building block.

G cluster_start Starting Material Preparation cluster_intermediate Intermediate Synthesis cluster_final Target Molecule Synthesis A 3-Fluoro-4-methyltoluene B This compound (CAS: 145075-44-1) A->B  Bromination (e.g., NBS, Light/Radical Initiator) D Final Product (e.g., Pharmaceutical Precursor) B->D  Nucleophilic Substitution (SN2) C Nucleophile (Nu-R) C->D  Nucleophilic Substitution (SN2)

Caption: Generalized synthetic pathway using this compound.

References

Spectroscopic Characterization of 3-Fluoro-4-methylbenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental spectral data for 3-Fluoro-4-methylbenzyl bromide is limited. The data presented in this document is based on established spectroscopic principles and computational predictions.

This technical guide provides an in-depth overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also outlines detailed experimental protocols for acquiring such spectra, intended for researchers, scientists, and professionals in drug development and organic synthesis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound (C₈H₈BrF).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25d1HAr-H
~7.10dd1HAr-H
~7.00t1HAr-H
4.45s2H-CH₂Br
2.25s3H-CH₃

d: doublet, dd: doublet of doublets, t: triplet, s: singlet

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~161 (d, J ≈ 245 Hz)C-F
~138 (d, J ≈ 8 Hz)C-C-F
~131 (d, J ≈ 3 Hz)C-C-CH₂Br
~129 (d, J ≈ 6 Hz)C-H
~125 (d, J ≈ 18 Hz)C-H
~115 (d, J ≈ 21 Hz)C-H
~32-CH₂Br
~14-CH₃

d: doublet due to C-F coupling, J: coupling constant

Infrared (IR) Spectroscopy

The following table lists the expected characteristic absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretch-CH₃, -CH₂-
1600-1475C=C stretchAromatic ring
1300-1150C-H wag-CH₂X
1250-1100C-F stretchAryl fluoride
690-515C-Br stretchAlkyl bromide
Mass Spectrometry (MS)

The predicted mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

m/zIonNotes
202/204[M]⁺Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br ≈ 1:1)
123[M-Br]⁺Loss of Bromine radical
91[C₇H₇]⁺Tropylium ion (rearranged)

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic compound such as this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[1][2] The choice of solvent is critical to avoid obscuring sample peaks.[3]

    • If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and a few scans.

    • For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.[4]

    • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy (Thin Solid Film Method)
  • Sample Preparation:

    • Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[5]

    • Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum.

    • Clean the salt plates thoroughly with an appropriate solvent after use.[5]

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • The probe is inserted into the high-vacuum source of the mass spectrometer.

  • Ionization and Analysis:

    • The sample is vaporized by heating.[6]

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7]

    • This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[6][7]

    • Excess energy from the ionization process can cause the molecular ion to fragment into smaller, characteristic ions.[6]

    • The positively charged ions (molecular ion and fragments) are accelerated into the mass analyzer.[6][7]

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8][9]

    • A detector measures the abundance of each ion, and the data is plotted as a mass spectrum (relative abundance vs. m/z).[8]

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of an Organic Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Organic Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C, 2D) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Structure Structure Proposal DataAnalysis->Structure Structure->Synthesis Confirmation or Further Synthesis

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

3-Fluoro-4-methylbenzyl bromide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 3-Fluoro-4-methylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound (CAS No. 145075-44-1). Understanding the stability profile of this compound is critical for ensuring its integrity in research and drug development applications, as its reactivity can impact experimental outcomes and product purity. This document synthesizes available data on its stability, outlines recommended storage protocols, and discusses factors influencing its degradation.

Core Stability Profile

Key Factors Influencing Stability:

  • Moisture: Benzyl bromides react with water in a process called hydrolysis, which cleaves the carbon-bromine bond to form the corresponding benzyl alcohol and hydrobromic acid.[2] The presence of moisture is therefore detrimental to the stability of this compound.

  • Temperature: Elevated temperatures can accelerate the rate of decomposition. For some thermally unstable benzyl bromides, particularly those with electron-withdrawing substituents, decomposition can be exothermic and may lead to pressure buildup in sealed containers.[3][4]

  • Light: Certain benzyl halides are sensitive to light. Photochemical reactions can promote the formation of radical species, leading to degradation and the formation of impurities.[5]

  • Incompatible Materials: Contact with bases, strong oxidizing agents, alcohols, amines, and some metals can lead to rapid decomposition or unwanted reactions.[1]

Quantitative Stability Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the qualitative stability profile and recommended storage parameters based on information from safety data sheets and analogous compounds.

ParameterValue/RecommendationSource
Chemical Stability Stable under recommended storage conditions.[1]
Recommended Storage Temp. 2-8°C[6]
Moisture Sensitivity Yes, susceptible to hydrolysis.[2][7]
Light Sensitivity Potentially light-sensitive.[5]
Incompatible Materials Strong oxidizing agents, bases, alcohols, amines, metals.[1]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen bromide (HBr).[1]

Experimental Protocols for Stability Assessment

A formal stability study for this compound would typically involve accelerated stability testing to predict its shelf-life under various conditions. A general protocol for such a study is outlined below.

Objective: To assess the degradation of this compound under accelerated temperature and humidity conditions.

Methodology:

  • Sample Preparation: Aliquots of this compound from a single batch are prepared in appropriate, inert containers (e.g., amber glass vials with inert caps).

  • Storage Conditions: Samples are stored under a matrix of controlled temperature and relative humidity (RH) conditions. A common set of accelerated conditions for pharmaceutical compounds is 40°C / 75% RH.[8] Real-time storage conditions (e.g., 5°C or 25°C / 60% RH) would be tested in parallel for confirmation.[9]

  • Time Points: Samples are pulled from the stability chambers at predetermined time points (e.g., 0, 1, 3, and 6 months for an accelerated study).

  • Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is used to quantify the parent compound and any significant degradation products. The method should be validated to ensure it can separate the analyte from its potential degradants.

  • Data Analysis: The rate of degradation at each storage condition is determined. The Arrhenius equation can then be used to model the relationship between the degradation rate and temperature, allowing for an estimation of the shelf-life at the recommended storage temperature.[8][9]

Logical Workflow for Maintaining Stability

The following diagram illustrates the key factors and handling procedures required to maintain the stability of this compound and prevent its degradation.

Stability_Workflow cluster_storage Optimal Storage Conditions cluster_handling Proper Handling cluster_outcomes Compound State cluster_degradation Degradation Factors storage_temp Store at 2-8°C stable_compound Stable this compound storage_temp->stable_compound dry_env Dry Environment dry_env->stable_compound dark_env Protect from Light dark_env->stable_compound inert_atm Inert Atmosphere (e.g., Argon) inert_atm->stable_compound tightly_sealed Tightly Sealed Container tightly_sealed->stable_compound avoid_incompatibles Avoid Incompatible Materials (Bases, Oxidizers, etc.) avoid_incompatibles->stable_compound degraded_compound Degraded Product (e.g., 3-Fluoro-4-methylbenzyl alcohol) moisture Moisture/Humidity moisture->degraded_compound high_temp High Temperature high_temp->degraded_compound light Light Exposure light->degraded_compound incompatibles Incompatible Materials incompatibles->degraded_compound

Caption: Logical workflow for ensuring the stability of this compound.

Recommendations for Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are strongly recommended for researchers and drug development professionals:

  • Refrigeration: The compound should be stored in a refrigerator at a temperature between 2°C and 8°C.[6]

  • Moisture Control: Store in a tightly sealed container to prevent the ingress of moisture.[10][11] The use of a desiccator for storage is also advisable.

  • Protection from Light: To prevent photochemical degradation, the compound should be stored in an amber or opaque container.[12]

  • Inert Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen and moisture.

  • Container Integrity: Ensure that the storage container is in good condition and free from leaks.[11]

  • Avoid Incompatibilities: Keep the compound segregated from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines to prevent accidental contact and reaction.[1]

  • Safe Handling: When handling, use personal protective equipment, including gloves and safety glasses, and operate in a well-ventilated area or a fume hood.[10][12]

References

Navigating the Risks: A Technical Guide to the Safe Handling of 3-Fluoro-4-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylbenzyl bromide is a substituted aromatic halide increasingly utilized as a key intermediate in the synthesis of novel pharmaceutical compounds. As with many benzyl bromide derivatives, this compound is classified as a lachrymatory agent and a potential alkylating agent, posing significant health and safety risks upon exposure. This technical guide provides an in-depth overview of the hazards associated with this compound, offering comprehensive protocols for safe handling, risk mitigation, and emergency response. The information presented herein is intended to equip laboratory personnel with the knowledge necessary to minimize exposure and ensure a safe working environment.

Chemical and Physical Properties

This compound, with the CAS number 145075-44-1, is a solid at room temperature. While specific experimental data for this compound is limited, its properties can be inferred from closely related structures.

PropertyDataSource
Chemical Formula C₈H₈BrFAlfa Chemistry
Molecular Weight 203.05 g/mol Alfa Chemistry
Appearance SolidSigma-Aldrich[1]
Boiling Point 80°C at 3 torrMatrix Scientific[2]

Toxicological Hazards

Acute Toxicity

No specific LD50 or LC50 data for this compound has been identified. However, for the parent compound, benzyl bromide, and other substituted benzyls, acute toxicity is a significant concern. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 2.1: Acute Toxicity Data for Benzyl Bromide and Related Compounds

CompoundRouteSpeciesValueClassification
Benzyl BenzoateOralRatLD50 = 2.8 g/kgModerate
Benzyl BenzoateOralCatLD50 = 2.24 g/kgModerate
Benzyl BenzoateOralRabbitLD50 = 1.68 g/kgModerate
Benzyl BenzoateOralDogLD50 > 22.44 g/kgLow

Data sourced from "Benzyl Benzoate RED1 - Regulations.gov"[3]

Irritation and Corrosivity

This compound is expected to be a potent irritant and corrosive agent.[4] Contact with skin, eyes, and the respiratory tract can cause severe irritation and chemical burns.[4] As a lachrymatory agent, it can induce tearing, pain, and even temporary blindness upon eye contact.[5]

  • Eye Contact: Causes severe eye irritation and may lead to serious eye damage.[4]

  • Skin Contact: Causes severe skin burns.[4]

  • Inhalation: May cause respiratory irritation.[5]

Sensitization

There is a potential for skin sensitization with prolonged or repeated contact, leading to allergic contact dermatitis.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

As an alkylating agent, this compound is suspected to be a mutagen and potential carcinogen. Alkylating agents can react with DNA, leading to mutations.[6] There is no specific data on the reproductive toxicity of this compound.

Mechanism of Toxicity

The toxicity of this compound is primarily attributed to two mechanisms: its action as a lachrymator and its reactivity as an alkylating agent.

Lachrymatory Action

Lachrymatory agents like benzyl bromide and its derivatives are electrophiles that can activate the TRPA1 ion channel on sensory nerves.[7] This activation leads to a rapid and painful response, including tearing, eye pain, and irritation of the mucous membranes.[7]

Lachrymatory_Mechanism 3-Fluoro-4-methylbenzyl_bromide 3-Fluoro-4-methylbenzyl Bromide (Electrophile) TRPA1_Channel TRPA1 Ion Channel (on Sensory Nerves) 3-Fluoro-4-methylbenzyl_bromide->TRPA1_Channel Activates Cellular_Response Cellular Response TRPA1_Channel->Cellular_Response Initiates Symptoms Tearing Eye Pain Irritation Cellular_Response->Symptoms Leads to

Caption: Lachrymatory mechanism of this compound.

Alkylating Activity

The electrophilic nature of the benzyl bromide moiety allows it to react with nucleophiles in biological macromolecules, most significantly DNA. This process, known as alkylation, can lead to the formation of DNA adducts, which can disrupt DNA replication and transcription, potentially leading to mutations and carcinogenesis.[6][8][9]

Alkylation_Mechanism cluster_0 Cellular Environment cluster_1 Toxicological Outcome Compound 3-Fluoro-4-methylbenzyl Bromide DNA DNA (Nucleophilic sites, e.g., Guanine) Compound->DNA Reacts with (Alkylation) DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Can lead to Carcinogenesis Carcinogenesis Mutation->Carcinogenesis May initiate

Caption: Alkylation mechanism leading to potential carcinogenesis.

Safe Handling and Personal Protective Equipment (PPE)

Due to the significant hazards, strict adherence to safety protocols is mandatory when handling this compound.

Safe_Handling_Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Gather_PPE->Prepare_Work_Area Weigh_and_Dispense Weigh and Dispense in Fume Hood Prepare_Work_Area->Weigh_and_Dispense Perform_Reaction Perform Reaction in Closed System Weigh_and_Dispense->Perform_Reaction Decontaminate Decontaminate Glassware and Surfaces Perform_Reaction->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[10]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat with long sleeves is required.

    • Closed-toe Shoes: Fully enclosed footwear must be worn.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[7] Protect from light and moisture.

  • Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.

Experimental Protocols for Toxicity Assessment

The following are generalized protocols for assessing the toxicity of this compound, based on standard methodologies.

In Vitro Cytotoxicity: MTT Assay

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., HaCaT for skin, A549 for lung) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound, typically DMSO at <0.5%).[11]

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]

Acute Dermal Toxicity (Adapted from OECD Guideline 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure.[1][13]

Methodology:

  • Animal Selection: Use a small number of healthy, young adult rats (8-12 weeks old).[14]

  • Dose Preparation: The test substance is applied as is, or if necessary, prepared in a suitable vehicle.

  • Dose Administration: Apply a single dose of the test substance uniformly over a shaved area of the back (approximately 10% of the body surface area). The test site is then covered with a porous gauze dressing for 24 hours.[13] A starting dose of 2000 mg/kg body weight is often used in a limit test.[13]

  • Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Record body weights weekly.[1]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Endpoint: The primary endpoint is the LD50, the dose that is lethal to 50% of the animals.

Conclusion

This compound is a valuable research chemical that must be handled with the utmost care. Its properties as a lachrymator and potential alkylating agent necessitate the use of stringent engineering controls, appropriate personal protective equipment, and well-defined emergency procedures. By understanding the hazards and adhering to the guidelines presented in this document, researchers can mitigate the risks associated with the handling of this compound and maintain a safe laboratory environment.

References

Methodological & Application

Application Note: Synthesis of 3-Fluoro-4-methylbenzyl bromide from 3-fluoro-4-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 3-Fluoro-4-methylbenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The primary method described involves the bromination of 3-fluoro-4-methylbenzyl alcohol using phosphorus tribromide (PBr₃). An alternative protocol utilizing the Appel reaction conditions with N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) is also presented. This note includes comprehensive experimental procedures, a comparison of the methodologies, and safety considerations.

Introduction

Substituted benzyl bromides are highly valuable reagents in organic synthesis, serving as crucial building blocks for introducing the benzyl moiety in the creation of complex molecules and active pharmaceutical ingredients. The conversion of benzyl alcohols to their corresponding bromides is a fundamental and frequently employed transformation. This document outlines two reliable methods for the synthesis of this compound from 3-fluoro-4-methylbenzyl alcohol.

Reaction Scheme

The conversion of the alcohol to the bromide is typically achieved via a nucleophilic substitution reaction.

cluster_reactant 3-Fluoro-4-methylbenzyl alcohol cluster_product This compound reactant [Image of 3-Fluoro-4-methylbenzyl alcohol structure] product [Image of this compound structure] reactant->product Brominating Agent reagents PBr₃ or NBS, PPh₃

Caption: General reaction for the bromination of 3-fluoro-4-methylbenzyl alcohol.

Comparative Data of Synthesis Protocols

The following table summarizes the key parameters for the two primary protocols detailed in this document.

ParameterProtocol 1: Phosphorus Tribromide (PBr₃)Protocol 2: Appel Reaction (NBS/PPh₃)
Primary Reagent Phosphorus tribromide (PBr₃)N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃)
Solvent Toluene, Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1-2 hours< 30 minutes
Reported Yield ~90%[1][2]71-98%[3][4]
Reaction Conditions Acidic (HBr byproduct)Neutral
Advantages High yield, common reagentMild conditions, rapid reaction[3]
Disadvantages PBr₃ is corrosive and water-sensitiveRequires removal of triphenylphosphine oxide byproduct

Experimental Protocols

Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is adapted from established procedures for the bromination of similar benzyl alcohols and is known for its high efficiency.[1][2] The reaction proceeds via an Sɴ2 mechanism.[5]

Materials:

  • 3-fluoro-4-methylbenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-4-methylbenzyl alcohol (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of alcohol).

  • Cool the solution to 0 °C using an ice bath.

  • While stirring, add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise to the solution over 15-20 minutes, ensuring the temperature remains between 0 and 10 °C.[1]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation to yield pure this compound.[1]

start Dissolve Alcohol in Toluene cool Cool to 0°C start->cool add_pbr3 Add PBr₃ Dropwise cool->add_pbr3 react Stir at RT for 2h add_pbr3->react quench Quench with Cold Water react->quench extract Separate & Wash Organic Layer quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the PBr₃ method.

Protocol 2: Synthesis using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)

This method, a variation of the Appel reaction, provides a fast and efficient conversion under mild, neutral conditions, which can be advantageous for sensitive substrates.[4][6]

Materials:

  • 3-fluoro-4-methylbenzyl alcohol

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • (Optional) Microwave reactor

Procedure:

  • To a solution of 3-fluoro-4-methylbenzyl alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM, add N-bromosuccinimide (1.5 eq) portion-wise at room temperature.[3]

  • Stir the reaction mixture at room temperature. The reaction is typically very fast and can be complete in under 30 minutes.[3]

  • For an accelerated reaction, the mixture can be subjected to microwave irradiation, which often completes the conversion in seconds to minutes.[3][4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Once the reaction is complete, filter the mixture to remove succinimide.

  • Wash the filtrate with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. This can be removed via column chromatography on silica gel or by precipitation/crystallization from a nonpolar solvent (e.g., hexanes/ether mixture).

alcohol Alcohol intermediate Alkoxyphosphonium Intermediate alcohol->intermediate + pph3 PPh₃ pph3->intermediate + product Benzyl Bromide intermediate->product Sɴ2 Attack byproduct PPh₃=O intermediate->byproduct bromide_ion Br⁻ (from NBS) bromide_ion->intermediate

Caption: Simplified logical flow for the Appel-type reaction.

Safety Precautions

  • Phosphorus tribromide (PBr₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Toluene and Dichloromethane (DCM): Volatile and flammable/harmful solvents. Handle in a fume hood.

  • All reactions should be performed with appropriate caution and adherence to standard laboratory safety procedures.

References

Application Notes and Protocols for 3-Fluoro-4-methylbenzyl bromide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzyl bromide is a versatile alkylating agent employed in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The presence of the fluoro and methyl groups on the benzene ring can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in alkylation reactions with various nucleophiles.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₈BrF
Molecular Weight 203.05 g/mol
CAS Number 145075-44-1
Appearance Clear, dark yellow liquid
Boiling Point 77°C at 3 mmHg[1]
Density 1.456 g/cm³ (Predicted)[1]
Refractive Index 1.5460[1]
Flash Point 77°C at 3mm[1]
Sensitivity Lachrymatory[1]

Applications in Organic Synthesis

This compound is a valuable reagent for the introduction of the 3-fluoro-4-methylbenzyl moiety onto a variety of substrates. This substitution can be crucial for modulating the biological activity of a molecule.

N-Alkylation: Synthesis of Unnatural Amino Acids

One notable application of this compound is in the synthesis of unnatural amino acids. These modified amino acids are critical components in peptide and protein engineering and drug design. A microwave-assisted synthesis approach has been shown to be an efficient method for the rapid assembly of these complex molecules.[2]

Experimental Protocol: Microwave-Assisted Synthesis of N-(3-Fluoro-4-methylbenzyl)glycine

This protocol is adapted from a general procedure for the synthesis of unnatural amino acids.[2]

Workflow Diagram:

cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 Glycine ethyl ester step1 Combine reagents in a microwave vial reagent1->step1 reagent2 This compound reagent2->step1 reagent3 Diisopropylethylamine (DIPEA) reagent3->step1 reagent4 Acetonitrile (ACN) reagent4->step1 step2 Microwave irradiation (e.g., 150°C, 10 min) step1->step2 step3 Cool to room temperature step2->step3 step4 Solvent evaporation step3->step4 step5 Purification (e.g., column chromatography) step4->step5 product N-(3-Fluoro-4-methylbenzyl)glycine ethyl ester step5->product

Caption: Workflow for the microwave-assisted N-alkylation of glycine ethyl ester.

Materials:

  • Glycine ethyl ester hydrochloride

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), anhydrous

  • Microwave synthesis vials

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add glycine ethyl ester hydrochloride (1.0 mmol, 1.0 equiv).

  • Add anhydrous acetonitrile (5 mL).

  • Add diisopropylethylamine (2.2 mmol, 2.2 equiv) to neutralize the hydrochloride salt and act as a base.

  • Add this compound (1.1 mmol, 1.1 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 150°C for 10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product, N-(3-Fluoro-4-methylbenzyl)glycine ethyl ester, can be purified by silica gel column chromatography.

Quantitative Data:

While the specific yield for the reaction with this compound is not detailed in the general methodology, similar microwave-assisted syntheses of unnatural amino acids report high yields and purities.[2]

Application in the Synthesis of Antibacterial Agents

Fluorinated benzyl bromides are utilized as intermediates in the synthesis of novel antibacterial agents. The incorporation of the fluoro-benzyl moiety can enhance the antibacterial potency of compounds. While a specific protocol using this compound is not publicly detailed, its use is cited in patents for antibacterial compounds, suggesting its role as a key building block in this area of drug development.

Signaling Pathway Context

Molecules synthesized using this compound can be designed to interact with various biological targets. For instance, unnatural amino acids can be incorporated into peptides that modulate protein-protein interactions or act as enzyme inhibitors. In the context of antibacterial drug discovery, these compounds could potentially target essential bacterial enzymes or pathways.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a hypothetical scenario where a molecule synthesized using this compound acts as an inhibitor of a bacterial enzyme, for example, DNA gyrase, which is a common target for antibiotics.

cluster_pathway Bacterial DNA Replication Pathway DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Inhibitor Compound with 3-Fluoro-4-methylbenzyl Moiety Inhibitor->DNA_Gyrase

Caption: Inhibition of bacterial DNA gyrase by a synthesized compound.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex organic molecules with potential biological activity. Its application in the construction of unnatural amino acids and as an intermediate for antibacterial agents highlights its importance in medicinal chemistry and drug discovery. The provided protocols and conceptual diagrams serve as a guide for researchers and scientists in utilizing this versatile alkylating agent in their synthetic endeavors. Further exploration of its reactivity with a broader range of nucleophiles is warranted to expand its synthetic utility.

References

Application Notes and Protocols: 3-Fluoro-4-methylbenzyl Bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 3-Fluoro-4-methylbenzyl Bromide in Medicinal Chemistry Applications Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable bifunctional reagent in medicinal chemistry, serving as a key building block for the introduction of the 3-fluoro-4-methylbenzyl moiety into target molecules. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2] This reagent is particularly useful in the synthesis of novel, unnatural amino acids, which can then be incorporated into peptides or used as standalone pharmacologically active agents.[3]

These application notes provide a detailed protocol for the synthesis of the unnatural amino acid 3-fluoro-4-methylphenylalanine using this compound, based on microwave-assisted organic synthesis (MAOS) techniques. This method offers significant advantages, including drastically reduced reaction times and high product yields.[3]

Core Application: Synthesis of Unnatural Amino Acids

The primary application highlighted is the synthesis of (±)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid, a fluorinated analog of phenylalanine. Unnatural amino acids are critical tools in drug discovery for probing structure-activity relationships (SAR), enhancing peptide stability, and developing novel therapeutics.[4] The synthesis proceeds via a two-step sequence: 1) alkylation of diethyl acetamidomalonate and 2) subsequent hydrolysis and decarboxylation.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 3-fluoro-4-methylphenylalanine.

StepProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Method
1. AlkylationDiethyl 2-acetamido-2-(3-fluoro-4-methylbenzyl)malonate355.3785-95>95Microwave-Assisted
2. Hydrolysis(±)-3-Fluoro-4-methylphenylalanine197.2080-90>98Microwave-Assisted

Note: Yields are representative for microwave-assisted malonic ester synthesis and subsequent hydrolysis.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Diethyl 2-acetamido-2-(3-fluoro-4-methylbenzyl)malonate (Alkylation)

This protocol describes the alkylation of diethyl acetamidomalonate with this compound using microwave irradiation.

Materials:

  • This compound (1.0 eq)

  • Diethyl acetamidomalonate (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq)

  • Anhydrous Ethanol (EtOH)

  • Microwave synthesis vials

  • Magnetic stir bars

Procedure:

  • In a clean, dry microwave synthesis vial equipped with a magnetic stir bar, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.

  • To the stirred solution, add diethyl acetamidomalonate (1.1 eq). Stir for 10 minutes at room temperature to ensure complete formation of the enolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80-100°C for 10-20 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction vial to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure diethyl 2-acetamido-2-(3-fluoro-4-methylbenzyl)malonate.

Protocol 2: Microwave-Assisted Synthesis of (±)-3-Fluoro-4-methylphenylalanine (Hydrolysis & Decarboxylation)

This protocol details the final step to produce the target amino acid via hydrolysis and decarboxylation of the malonate intermediate.

Materials:

  • Diethyl 2-acetamido-2-(3-fluoro-4-methylbenzyl)malonate (1.0 eq)

  • 6 M Hydrochloric Acid (HCl)

  • 1,4-Dioxane (optional co-solvent)

  • Microwave synthesis vials

  • Magnetic stir bars

Procedure:

  • Place the starting malonate ester (1.0 eq) into a microwave synthesis vial with a magnetic stir bar.

  • Add a solution of 6 M HCl. Use of 1,4-dioxane as a co-solvent may be necessary to improve solubility.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150°C for 30-60 minutes. Monitor the reaction for the disappearance of the starting material.

  • After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess acid.

  • Re-dissolve the residue in a minimal amount of deionized water.

  • Adjust the pH of the solution to ~6 using a suitable base (e.g., 2 M NaOH or ammonium hydroxide). The product will precipitate out of the solution.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol or acetone.

  • Dry the product under vacuum to yield pure (±)-3-fluoro-4-methylphenylalanine.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step microwave-assisted synthesis of 3-fluoro-4-methylphenylalanine.

G cluster_0 Starting Materials cluster_1 Reaction Step 1 cluster_2 Intermediate Product cluster_3 Reaction Step 2 cluster_4 Final Product A This compound C Step 1: Alkylation (NaOEt, EtOH, Microwave) A->C B Diethyl Acetamidomalonate B->C D Intermediate: Diethyl 2-acetamido-2- (3-fluoro-4-methylbenzyl)malonate C->D E Step 2: Hydrolysis & Decarboxylation (6M HCl, Microwave) D->E F Final Product: (±)-3-Fluoro-4-methylphenylalanine E->F

Caption: Workflow for the synthesis of 3-fluoro-4-methylphenylalanine.

Logical Relationship in Drug Discovery

This diagram shows the role of this compound as a starting material for creating novel compounds that can be screened for biological activity.

G A Reagent: 3-Fluoro-4-methylbenzyl bromide C Chemical Synthesis (e.g., Microwave-Assisted) A->C B Core Scaffold (e.g., aminomalonate) B->C D Novel Compound Library (e.g., Unnatural Amino Acids) C->D E High-Throughput Screening D->E F Identification of 'Hit' Compounds E->F G Lead Optimization (SAR Studies) F->G H Drug Candidate G->H

Caption: Role of the reagent in a typical drug discovery pipeline.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Fluoro-4-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for conducting nucleophilic substitution reactions with 3-Fluoro-4-methylbenzyl bromide. The protocols outlined below are based on established methodologies for nucleophilic substitution on benzylic halides and are intended to serve as a guide for the synthesis of various derivatives, including ethers and amines, which are common moieties in drug discovery and development.

Introduction

This compound is a versatile electrophilic substrate for nucleophilic substitution reactions. The benzylic position is activated towards both SN1 and SN2 pathways, with the SN2 mechanism generally favored by strong, unhindered nucleophiles and polar aprotic solvents. The presence of the fluorine and methyl groups on the aromatic ring can influence the reactivity of the substrate and the properties of the resulting products. These protocols provide a framework for the synthesis of ether and amine derivatives.

Reaction Mechanism: Nucleophilic Substitution (SN2)

The primary mechanism for the reaction of this compound with strong nucleophiles is the SN2 (Substitution Nucleophilic Bimolecular) reaction. This is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products reactant This compound + Nu⁻ ts [Nu---C---Br]⁻ reactant->ts Nucleophilic Attack product Product + Br⁻ ts->product Leaving Group Departure experimental_workflow start Start dissolve Dissolve this compound and Nucleophile in Solvent start->dissolve react React at Controlled Temperature dissolve->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Application Notes and Protocols for 3-Fluoro-4-methylbenzyl (FMB) Ether as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-fluoro-4-methylbenzyl (FMB) bromide for the protection of alcohols. The FMB group offers a valuable alternative to traditional benzyl-type protecting groups, exhibiting unique stability and deprotection characteristics beneficial for multi-step organic synthesis.

Introduction

The 3-fluoro-4-methylbenzyl (FMB) ether is a robust protecting group for alcohols. The introduction of a fluorine atom to the benzyl group modifies its electronic properties, enhancing its stability towards certain oxidative conditions compared to the standard benzyl (Bn) group. This feature allows for orthogonal deprotection strategies in the presence of other protecting groups.

Key Advantages of the FMB Protecting Group

  • Enhanced Stability: The electron-withdrawing nature of the fluorine atom increases the stability of the FMB ether towards some oxidative reagents, allowing for selective deprotection of other groups like p-methoxybenzyl (PMB) ethers.

  • Robustness: The FMB group is stable under a wide range of reaction conditions, including acidic and basic environments, making it suitable for complex synthetic routes.

  • Versatile Deprotection: The FMB group can be removed under various conditions, including standard catalytic hydrogenolysis, providing flexibility in synthetic planning.

Data Presentation

Table 1: Protection of Various Alcohols with 3-Fluoro-4-methylbenzyl Bromide
EntryAlcohol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl Alcohol (Primary)NaHDMF0 to rt12>90 (estimated)
2Cyclohexanol (Secondary)NaHDMF0 to rt1685-95 (estimated)
3PhenolK₂CO₃AcetoneReflux8>90 (estimated)
4tert-Butanol (Tertiary)NaHTHF/DMFrt24Low to moderate

Yields are estimated based on typical Williamson ether syntheses and may vary depending on the specific substrate and reaction conditions.

Table 2: Stability of FMB Ether Under Various Conditions
ConditionReagentSolventTemperature (°C)Stability
Acidic1 M HCl (aq)THFrtStable
AcidicTFACH₂Cl₂rtStable
Basic1 M NaOH (aq)THFrtStable
Basict-BuOKt-BuOHrtStable
OxidativeDDQCH₂Cl₂/H₂OrtStable
OxidativeCANMeCN/H₂O0Slowly Cleaved
Table 3: Deprotection of FMB Ethers
MethodReagentsSolventTemperature (°C)Time (h)Yield (%)
Catalytic HydrogenolysisH₂, 10% Pd/CEtOH or EtOAcrt4-12>95
Strong AcidBBr₃CH₂Cl₂-78 to 01-3~90
Dissolving Metal ReductionNa, NH₃ (l)THF-781>90

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • This compound (1.1 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of an FMB Ether via Catalytic Hydrogenolysis

Materials:

  • FMB-protected alcohol (1.0 equiv)

  • 10% Palladium on activated carbon (10 mol %)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (balloon or H₂ generator)

  • Celite®

Procedure:

  • Dissolve the FMB-protected alcohol in ethanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% palladium on carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

  • If necessary, purify the product by flash column chromatography.

Visualizations

Protection_Mechanism ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻ Na⁺) ROH->Alkoxide Deprotonation NaH NaH NaH->Alkoxide FMB_Ether FMB Ether (R-O-FMB) Alkoxide->FMB_Ether SN2 Attack FMB_Br This compound FMB_Br->FMB_Ether NaBr NaBr FMB_Br->NaBr

Caption: Williamson ether synthesis for FMB protection.

Deprotection_Workflow Start Start: FMB-protected Alcohol Step1 Dissolve in Solvent (EtOH or EtOAc) Start->Step1 Step2 Add Pd/C Catalyst Step1->Step2 Step3 Introduce H₂ Atmosphere Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Monitor by TLC Step4->Step5 Step6 Filter through Celite Step5->Step6 Reaction Complete Step7 Concentrate Filtrate Step6->Step7 End End: Deprotected Alcohol Step7->End

Caption: Workflow for FMB deprotection via hydrogenolysis.

Orthogonal_Deprotection Substrate Substrate with FMB and PMB ethers DDQ DDQ, CH₂Cl₂/H₂O Substrate->DDQ Selective PMB cleavage Intermediate FMB-protected alcohol with deprotected PMB site DDQ->Intermediate Hydrogenolysis H₂, Pd/C Intermediate->Hydrogenolysis FMB cleavage Final_Product Diol (Fully Deprotected) Hydrogenolysis->Final_Product

Caption: Orthogonal deprotection strategy.

Applications of 3-Fluoro-4-methylbenzyl Bromide in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Fluoro-4-methylbenzyl bromide is a valuable fluorinated building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug development. The incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This reagent serves as a key intermediate for introducing the 3-fluoro-4-methylbenzyl moiety into a wide range of molecular scaffolds, enabling the synthesis of novel compounds with potential therapeutic applications, including antidiabetic, antiviral, and anti-cancer agents.[4] This document provides detailed application notes and a representative experimental protocol for the use of this compound in the N-alkylation of heterocyclic compounds, a common strategy in the synthesis of pharmaceutical intermediates.

Key Application: N-Alkylation of Heterocycles

This compound is an effective alkylating agent for various nucleophiles, particularly the nitrogen atoms within heterocyclic systems like pyrazoles.[5][6] This reaction is fundamental in the synthesis of N-substituted heterocycles, which are prevalent structures in many biologically active compounds. The general reaction involves the deprotonation of the heterocycle by a suitable base, followed by nucleophilic attack on the benzylic carbon of this compound, displacing the bromide leaving group.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Pyrazole Pyrazole Derivative (e.g., 4-Phenyl-1H-pyrazole) Deprotonation Deprotonation Pyrazole->Deprotonation AlkylatingAgent This compound Alkylation N-Alkylation (SN2) AlkylatingAgent->Alkylation Base Base (e.g., NaH, K2CO3) Base->Deprotonation Deprotonation->Alkylation Product N-(3-Fluoro-4-methylbenzyl)pyrazole Derivative Alkylation->Product Byproduct Salt Byproduct (e.g., NaBr, KBr) Alkylation->Byproduct G start Start dissolve Dissolve Pyrazole in Anhydrous DMF start->dissolve cool_0c Cool to 0°C dissolve->cool_0c add_nah Add NaH cool_0c->add_nah deprotonate Stir for 30 min (Deprotonation) add_nah->deprotonate add_bromide Add 3-Fluoro-4-methylbenzyl bromide solution deprotonate->add_bromide react Warm to RT Stir for 4-12h add_bromide->react quench Quench with aq. NH4Cl at 0°C react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine Dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

References

Application Notes and Protocols for 3-Fluoro-4-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Fluoro-4-methylbenzyl bromide is a halogenated aromatic compound utilized as an intermediate in pharmaceutical synthesis.[1] Due to its chemical properties, it is classified as a hazardous substance that causes severe skin burns, and serious eye damage, and is a lachrymator (a substance that causes tearing).[2][3] Strict adherence to safety protocols is imperative to minimize exposure risks and ensure a safe laboratory environment. These application notes provide comprehensive guidelines for the safe handling, storage, and disposal of this reagent.

Chemical and Physical Data

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 145075-44-1[2][4][5]
Molecular Formula C₈H₈BrF[1][5]
Molecular Weight 203.05 g/mol [1][5]
Synonyms 4-(bromomethyl)-2-fluoro-1-methylbenzene[2]
Appearance Solid or Light yellow liquid[3][6]

Hazard Identification and Safety

Proper hazard identification is critical for implementing appropriate safety measures. This compound is a corrosive compound that requires careful handling.

Hazard ClassificationInformationReference
Signal Word Danger [2][3]
GHS Pictogram Corrosive (GHS05)[7]
Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[2]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.[2][3][8][9]
Other Hazards Lachrymator (substance which increases the flow of tears).[3]

Experimental Protocols: Safe Handling and Storage

The following protocols are designed to minimize the risk of exposure during routine laboratory operations.

  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood with appropriate exhaust ventilation.[3][10]

  • Process Isolation: Whenever feasible, use a closed system to minimize the release of vapors or aerosols.[3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and located close to the workstation.[3][10] Regularly check that this equipment is functional.

A comprehensive PPE strategy is mandatory to prevent personal contact.

PPE CategorySpecificationReference
Eye and Face Protection Wear chemical safety goggles and a full-face shield. Standard safety glasses are not sufficient. Eye protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][10]
Skin Protection Wear a flame-retardant lab coat and chemically impermeable gloves (e.g., nitrile or neoprene). Immediately remove and dispose of gloves upon contamination. Wash hands thoroughly with soap and water after handling.[2][8][9]
Respiratory Protection If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[10]
  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Container: Keep the compound in its original, tightly closed container.[3][9]

  • Location: Store in a designated "Corrosives Area" that is cool, dry, and well-ventilated.[3][10] The storage area should be secured and locked.[8][9]

  • Segregation: Store away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[10]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Immediate action is required in case of any exposure.

Exposure RouteFirst Aid ProtocolReference
Inhalation 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Do not use mouth-to-mouth resuscitation. 3. Seek immediate medical attention.[2][10]
Skin Contact 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. 2. Use a safety shower if available. 3. Seek immediate medical attention.[2][3][10]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. 2. Remove contact lenses if present and easy to do. 3. Immediately call an ophthalmologist or seek emergency medical attention.[2][3]
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. 3. Never give anything by mouth to an unconscious person. 4. Call a physician or Poison Control Center immediately.[2][3][10]
  • Evacuation: Immediately evacuate all non-essential personnel from the spill area.[8]

  • Ventilation and Ignition: Ensure the area is well-ventilated and remove all sources of ignition.[8][9]

  • Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[8][11]

  • Containment: Prevent the spill from spreading or entering drains.[8]

  • Absorption: For liquid spills, cover and absorb the material with an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite.[10][11] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[9]

  • Collection: Collect the absorbed material and contaminated debris into a suitable, labeled, and closed container for hazardous waste disposal.[9][10]

  • Decontamination: Decontaminate the spill area thoroughly. Wash all protective clothing and equipment before reuse.[11]

Disposal Protocol

  • Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.[10]

  • Containerization: Collect waste in its original container or a designated, properly labeled hazardous waste container. Do not mix with other waste streams.

  • Disposal: Arrange for disposal through a licensed and approved waste disposal facility. All disposal activities must comply with local, regional, and national environmental regulations.[8][10] Do not pour down the drain or dispose of in general trash.[8][10]

Visual Workflows

The following diagrams illustrate the key workflows for handling and responding to emergencies involving this compound.

G cluster_handling Standard Handling Workflow Receive Receive & Inspect Container Store Store in Locked, Corrosive-Safe Area Receive->Store Prep Don Full PPE (Goggles, Face Shield, Gloves) Store->Prep Hood Handle Exclusively in Fume Hood Prep->Hood Use Perform Experiment Hood->Use Decon Decontaminate Glassware & Surfaces in Hood Use->Decon Waste Collect Waste in Labeled Container Decon->Waste

Caption: Workflow for the routine handling of this compound.

G cluster_spill Emergency Spill Response Logic Spill Spill Occurs Assess Assess Risk & Spill Size Spill->Assess IsMinor Is Spill Minor & Contained? Assess->IsMinor Evacuate Evacuate Area Alert Supervisor IsMinor->Evacuate No PPE Don Full PPE (incl. Respirator) IsMinor->PPE Yes Evacuate->Assess Await Emergency Response Team Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon

Caption: Decision-making logic for responding to a chemical spill.

References

Application Notes and Protocols: Synthesis of 1-(Azidomethyl)-3-fluoro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(azidomethyl)-3-fluoro-4-methylbenzene via the nucleophilic substitution reaction of 3-fluoro-4-methylbenzyl bromide with sodium azide. This transformation is a key step in the preparation of versatile chemical building blocks used in medicinal chemistry and drug development. The protocols are based on established methods for the azidation of substituted benzyl halides. While specific experimental data for the target molecule is not widely available, this document compiles representative data from analogous reactions to provide a comprehensive guide.

Introduction

The introduction of fluorine atoms and azide groups into organic molecules is a common strategy in drug discovery. Fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The azide group is a versatile functional group that can be readily converted to an amine or used in bioorthogonal "click" chemistry reactions for the synthesis of complex molecules and bioconjugates. The target molecule, 1-(azidomethyl)-3-fluoro-4-methylbenzene, incorporates both of these valuable functionalities, making it a significant building block for the synthesis of novel therapeutic agents.

The synthesis of 1-(azidomethyl)-3-fluoro-4-methylbenzene is achieved through a classic SN2 reaction, where the azide anion (N₃⁻) acts as a potent nucleophile, displacing the bromide ion from the benzylic position of this compound.[1] This reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of sodium azide and promote the SN2 mechanism.

Reaction Scheme

The overall reaction is as follows:

Quantitative Data Summary

Reactant (mmol)Sodium Azide (mmol)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl Bromide (16.84)25.26DMSOAmbientOvernight73[2]
Benzyl Bromide (55.0)55.0DMSORoom Temp.Overnight94
Benzyl Bromide (3.0)6.0DMFRoom Temp.12up to 99
4-Vinylbenzyl Chloride (20.0)100.0DMFRoom Temp.3694[3]
3,5-bis(trifluoromethyl)benzyl chloride-Biphasic--94[4]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of benzyl azides and can be applied to the synthesis of 1-(azidomethyl)-3-fluoro-4-methylbenzene.

Protocol 1: Synthesis in Dimethyl Sulfoxide (DMSO)

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in anhydrous DMSO.

  • Stir the mixture vigorously at room temperature until the sodium azide is completely dissolved.

  • To the stirred solution, add this compound (1.0 equivalent) dropwise.

  • Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of deionized water. Note: This may be an exothermic process.[2]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-(azidomethyl)-3-fluoro-4-methylbenzene.

  • If necessary, the product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis in Dimethylformamide (DMF)

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and sodium azide (2.0 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if required.

Product Characterization (Expected Data)

As specific spectroscopic data for 1-(azidomethyl)-3-fluoro-4-methylbenzene is not available in the searched literature, the following data for analogous compounds can be used for preliminary characterization.

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching of the N₃ group, which typically appears around 2100 cm⁻¹.[2]

  • ¹H NMR Spectroscopy: The benzylic protons (CH₂) are expected to appear as a singlet in the range of δ 4.3-4.5 ppm. The aromatic protons will show a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring, with chemical shifts influenced by the fluorine and methyl substituents. For comparison, the benzylic protons of benzyl azide appear at δ 4.35 ppm.[2]

  • ¹³C NMR Spectroscopy: The benzylic carbon (CH₂) is expected to resonate around δ 54-55 ppm.[2] The aromatic carbons will show distinct signals, with the carbon attached to fluorine exhibiting a large coupling constant (¹JC-F).

Safety Precautions

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or in contact with skin. It can form explosive heavy metal azides. Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃). All manipulations should be performed in a well-ventilated fume hood.

  • This compound: This is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a fume hood.

  • Organic Azides: Low molecular weight organic azides can be explosive and are sensitive to heat, shock, and friction. While benzyl azides are relatively stable, it is crucial to avoid heating the product to high temperatures. Always handle with care and behind a safety shield.

Applications in Drug Development

The synthesized 1-(azidomethyl)-3-fluoro-4-methylbenzene is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The azide functionality can be reduced to a primary amine, a common pharmacophore, or utilized in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct complex heterocyclic scaffolds like 1,2,3-triazoles. The presence of the fluoro and methyl groups on the aromatic ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 3-fluoro-4-methylbenzyl\nbromide 3-fluoro-4-methylbenzyl bromide Reaction Vessel\n(DMSO or DMF) Reaction Vessel (DMSO or DMF) 3-fluoro-4-methylbenzyl\nbromide->Reaction Vessel\n(DMSO or DMF) Sodium Azide Sodium Azide Sodium Azide->Reaction Vessel\n(DMSO or DMF) Quenching\n(Water) Quenching (Water) Reaction Vessel\n(DMSO or DMF)->Quenching\n(Water) Extraction\n(Diethyl Ether) Extraction (Diethyl Ether) Quenching\n(Water)->Extraction\n(Diethyl Ether) Washing\n(Water, Brine) Washing (Water, Brine) Extraction\n(Diethyl Ether)->Washing\n(Water, Brine) Drying\n(Na2SO4 or MgSO4) Drying (Na2SO4 or MgSO4) Washing\n(Water, Brine)->Drying\n(Na2SO4 or MgSO4) Concentration Concentration Drying\n(Na2SO4 or MgSO4)->Concentration 1-(azidomethyl)-3-fluoro-\n4-methylbenzene 1-(azidomethyl)-3-fluoro- 4-methylbenzene Concentration->1-(azidomethyl)-3-fluoro-\n4-methylbenzene

Caption: Experimental workflow for the synthesis of 1-(azidomethyl)-3-fluoro-4-methylbenzene.

Signaling Pathway Analogy: Role in Drug Discovery

Drug_Discovery_Pathway cluster_applications Drug Development Applications Start Starting Material 3-Fluoro-4-methylbenzyl bromide Start->Starting Material Synthesis Reaction with Sodium Azide Starting Material->Synthesis Intermediate 1-(azidomethyl)-3-fluoro- 4-methylbenzene Synthesis->Intermediate Reduction Reduction to Amine Intermediate->Reduction Click Chemistry Click Chemistry (e.g., CuAAC) Intermediate->Click Chemistry Final Product 1 Bioactive Amines Reduction->Final Product 1 Final Product 2 Triazole-containing Drug Candidates Click Chemistry->Final Product 2

Caption: Synthetic utility of 1-(azidomethyl)-3-fluoro-4-methylbenzene in drug discovery.

References

Application Notes and Protocols for Phase-Transfer Catalysis in Reactions of 3-Fluoro-4-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the use of phase-transfer catalysis (PTC) in synthetic reactions involving 3-Fluoro-4-methylbenzyl bromide. PTC is a powerful methodology for facilitating reactions between reactants in immiscible phases, offering advantages such as milder reaction conditions, increased reaction rates, and higher yields.

Introduction to Phase-Transfer Catalysis with this compound

This compound is a versatile reagent in organic synthesis, often employed for the introduction of the 3-fluoro-4-methylbenzyl moiety into a variety of molecules. Phase-transfer catalysis is particularly well-suited for reactions with this substrate, such as O-alkylation, C-alkylation, and N-alkylation, where a nucleophile, often in an aqueous or solid phase, reacts with the organic-soluble benzyl bromide.

The general principle of PTC involves a catalyst, typically a quaternary ammonium or phosphonium salt, which transports the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction with this compound occurs. This circumvents the need for expensive, anhydrous polar aprotic solvents and strong, hazardous bases like sodium hydride.

Key Applications and Advantages

Phase-transfer catalysis offers several benefits for reactions involving this compound:

  • Mild Reaction Conditions: Reactions can often be carried out at or near room temperature, preserving sensitive functional groups.

  • Use of Inexpensive Bases: Strong yet inexpensive bases like sodium hydroxide or potassium carbonate can be used in an aqueous or solid phase.

  • Simplified Workup: The catalyst and by-products are often easily separated from the desired product.

  • Increased Safety: Avoids the use of hazardous reagents and solvents.

  • Versatility: Applicable to a wide range of nucleophiles for the synthesis of ethers, esters, and for C-C bond formation.

Quantitative Data Summary

While specific kinetic data for the phase-transfer catalyzed reactions of this compound is not extensively reported in publicly available literature, the following table summarizes typical reaction parameters for PTC alkylations of various nucleophiles with substituted benzyl bromides. These serve as a general guideline for reaction optimization.

Nucleophile (Example)Catalyst (mol%)BaseSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)
Phenol (for O-alkylation)Tetrabutylammonium bromide (TBAB) (2-5)50% aq. NaOHToluene/Water25-602-8>90
Diethyl malonate (for C-alkylation)Tetrabutylammonium bromide (TBAB) (5-10)K₂CO₃ (solid)Acetonitrile25-82 (reflux)4-2485-95
Indole (for N-alkylation)Benzyltriethylammonium chloride (BTEAC) (5)50% aq. NaOHDichloromethane/Water20-401-6>90
Benzenethiol (for S-alkylation)Aliquat 336 (2)20% aq. NaOHToluene/Water250.5-2>95

Experimental Protocols

The following are detailed, representative protocols for the O-alkylation and C-alkylation of nucleophiles using this compound under phase-transfer catalysis conditions.

Protocol 1: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes the synthesis of a 3-fluoro-4-methylbenzyl ether from a generic phenol.

Materials:

  • This compound

  • Phenol (or substituted phenol)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Diethyl ether

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 eq.) and tetrabutylammonium bromide (0.05 eq.) in toluene (5-10 mL per mmol of phenol).

  • Addition of Base: To the stirring solution, add an aqueous solution of sodium hydroxide (2.0 eq., 50% w/w).

  • Addition of Alkylating Agent: Add this compound (1.05 eq.) to the biphasic mixture.

  • Reaction: Stir the mixture vigorously at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Protocol 2: C-Alkylation of an Active Methylene Compound

This protocol describes the alkylation of diethyl malonate with this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Dichloromethane

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reactant Setup: To a round-bottom flask fitted with a condenser and magnetic stir bar, add diethyl malonate (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and tetrabutylammonium bromide (0.1 eq.) in acetonitrile (10-15 mL per mmol of diethyl malonate).

  • Addition of Alkylating Agent: Add this compound (1.0 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC. For mono-alkylation, careful monitoring is crucial to avoid the formation of the di-alkylated product.

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkylated product.

Visualizations

PTC_Mechanism General Mechanism of Phase-Transfer Catalysis cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase R-X 3-Fluoro-4-methylbenzyl Bromide (R-X) R-Nu Product (R-Nu) R-X->R-Nu Reaction Q+X- Catalyst-Halide Ion Pair (Q+X-) M+X- By-product Salt (M+X-) Q+X-->M+X- R-Nu->Q+X- Q+Nu- Catalyst-Nucleophile Ion Pair (Q+Nu-) Q+Nu-->R-X Q+Nu-->Q+X- Catalyst Transport M+Nu- Nucleophile Salt (M+Nu-) M+Nu-->Q+Nu-

Caption: Phase-transfer catalysis mechanism for alkylation.

Experimental_Workflow Experimental Workflow for PTC Reaction A Reactant Setup (Substrate, Catalyst, Solvent) B Addition of Base (e.g., aq. NaOH or solid K₂CO₃) A->B C Addition of This compound B->C D Reaction & Monitoring (Stirring/Heating, TLC) C->D E Workup (Quenching, Phase Separation) D->E F Extraction E->F G Washing & Drying F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Column Chromatography) H->I J Product Characterization (NMR, MS) I->J

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-4-methylbenzyl Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-4-methylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to help improve yield and troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method is the free-radical bromination of 3-fluoro-4-methyltoluene using N-bromosuccinimide (NBS) as the brominating agent. This reaction, often referred to as the Wohl- Ziegler reaction, typically employs a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is carried out in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux conditions.[1][2]

Q2: What are the main factors that influence the yield of the reaction?

A2: Several factors can significantly impact the yield of this compound:

  • Purity of Reagents: The purity of the starting material, 3-fluoro-4-methyltoluene, and the brominating agent, NBS, is crucial. Impurities in NBS can lead to unwanted side reactions.[2]

  • Reaction Temperature: The reaction is typically initiated by heat or UV light. Maintaining the optimal temperature is essential for efficient radical initiation without promoting side reactions.

  • Choice of Solvent: A non-polar, inert solvent is preferred to prevent side reactions with the solvent. Carbon tetrachloride has historically been used, but due to safety concerns, alternatives like cyclohexane or acetonitrile are now more common.[3]

  • Radical Initiator: The choice and concentration of the radical initiator (e.g., AIBN, BPO) affect the rate of the reaction.

  • Reaction Time: The reaction needs to be monitored to ensure completion without excessive formation of byproducts.

Q3: What are the common side reactions and byproducts?

A3: The primary side reaction is over-bromination, leading to the formation of 3-fluoro-4-(dibromomethyl)benzene. Another potential byproduct is the corresponding benzyl alcohol, which can form if water is present in the reaction mixture. Ring bromination is also a possibility, though less common under radical conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective radical initiation. 2. Decomposed NBS. 3. Insufficient reaction temperature.1. Ensure the radical initiator (AIBN or BPO) is fresh and added at the correct concentration. Consider UV irradiation to initiate the reaction. 2. Use freshly opened or purified NBS. 3. Ensure the reaction mixture reaches and maintains the appropriate reflux temperature for the chosen solvent.
Formation of Dibromo Byproduct 1. Excess of NBS. 2. Prolonged reaction time.1. Use a stoichiometric amount of NBS relative to the starting material. 2. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.
Presence of Benzyl Alcohol Byproduct Contamination of the reaction with water.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Ring Bromination Presence of Lewis acid catalysts or ionic conditions.Ensure the reaction is carried out under strict radical conditions. Avoid any acidic impurities.
Difficulty in Product Purification Similar boiling points of product and starting material or byproducts.Utilize fractional distillation under reduced pressure for purification. Column chromatography can also be an effective method for separating the desired product from impurities.

Data Presentation

While specific yield data for the synthesis of this compound under varied conditions is not extensively published, the following table provides a general overview of expected yields for benzylic brominations of similar substrates based on available literature.

Starting MaterialBrominating AgentInitiator/ConditionsSolventReported Yield (Monobromination)
4-bromo-2-fluorotolueneBromineThermal (132°C)-~70%[4]
TolueneNBS, SiCl4Room TemperatureAcetonitrile82%
4'-ChlorotolueneNBS, SiCl4Room TemperatureAcetonitrile69%
4'-BromotolueneNBS, SiCl4Room TemperatureAcetonitrile84%

Experimental Protocols

Synthesis of this compound via Wohl-Ziegler Bromination

Materials:

  • 3-Fluoro-4-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (or a safer alternative like cyclohexane or acetonitrile)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5% w/v)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methyltoluene (1 equivalent).

  • Add the chosen solvent (e.g., carbon tetrachloride) to dissolve the starting material.

  • Add N-bromosuccinimide (1.05 equivalents) and the radical initiator (0.02-0.05 equivalents of AIBN or BPO) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated with a UV lamp if necessary.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining HBr, followed by washing with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

Visualizations

Reaction Pathway

Reaction_Pathway A 3-Fluoro-4-methyltoluene D Benzylic Radical Intermediate A->D H abstraction B N-Bromosuccinimide (NBS) B->D Br radical formation F Succinimide B->F Byproduct C Radical Initiator (AIBN/BPO) Heat/UV C->B Initiation E This compound D->E Bromination Troubleshooting_Workflow Start Low Yield of Product Check_Initiation Check Radical Initiation Start->Check_Initiation Check_NBS Check NBS Purity Start->Check_NBS Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Side_Products Analyze for Side Products Check_Initiation->Check_Side_Products Check_NBS->Check_Side_Products Check_Temp->Check_Side_Products Dibromo Dibromo Product Detected Check_Side_Products->Dibromo Yes Alcohol Benzyl Alcohol Detected Check_Side_Products->Alcohol Yes Optimize_Stoichiometry Optimize NBS Stoichiometry Dibromo->Optimize_Stoichiometry Optimize_Time Reduce Reaction Time Dibromo->Optimize_Time Use_Anhydrous Use Anhydrous Conditions Alcohol->Use_Anhydrous Logical_Relationships Yield Product Yield Purity Product Purity NBS_Conc NBS Concentration NBS_Conc->Yield affects NBS_Conc->Purity affects (over-bromination) Initiator_Conc Initiator Concentration Initiator_Conc->Yield affects rate Temperature Reaction Temperature Temperature->Yield affects rate & side reactions Time Reaction Time Time->Yield affects completion Time->Purity affects over-bromination Solvent Solvent Choice Solvent->Yield affects side reactions

References

Purification of crude 3-Fluoro-4-methylbenzyl bromide by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Fluoro-4-methylbenzyl bromide via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Silica gel is the most common and effective stationary phase for the purification of benzyl bromide derivatives.[1][2] It is a polar adsorbent, which allows for good separation of the relatively non-polar this compound from more polar impurities.[1] Alumina can also be used, but silica gel is generally the first choice.[1][2]

Q2: How do I select an appropriate mobile phase (solvent system)?

A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate.[3] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane.[3][4] For benzyl bromides, which are quite non-polar, a high percentage of the non-polar solvent is typically required (e.g., 95:5 to 99:1 Hexane:Ethyl Acetate).[5]

Q3: this compound is a lachrymator. What safety precautions are necessary during chromatography?

A3: Due to its lachrymatory (tear-inducing) and corrosive nature, all handling of this compound and its solutions must be performed in a well-ventilated chemical fume hood.[4][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

Q4: Can this compound decompose on silica gel?

A4: Yes, benzyl bromides can be sensitive and may degrade on acidic silica gel, especially during prolonged exposure.[7] To check for stability, spot the crude material on a TLC plate, wait for an hour, and then develop the plate to see if new spots (degradation products) have appeared.[3][7] If instability is an issue, consider deactivating the silica gel by adding a small amount (~0.5-1%) of a neutralizer like triethylamine to the mobile phase or using neutral alumina.[3]

Q5: How can I identify which fractions contain the purified product?

A5: Since this compound is colorless, you will need to monitor the collected fractions using TLC.[1] Spot each fraction onto a TLC plate alongside a spot of your crude starting material. After developing the plate, visualize the spots under a UV lamp (254 nm).[8][9] Combine the fractions that contain only the spot corresponding to your pure product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in co-elution or no movement of compounds.Optimize the solvent system using TLC to achieve a clear separation between the product (Rf ~0.2-0.4) and impurities.[2][3]
Column Overloading: Too much crude material was loaded onto the column for its size.Use a higher ratio of silica gel to crude material, typically ranging from 30:1 to 50:1 by weight.[1][3] For difficult separations, this ratio may need to be increased.
Improper Column Packing: Channeling or cracks in the silica bed lead to an uneven flow of the mobile phase.Ensure the column is packed uniformly as a homogenous slurry without any air bubbles or cracks. The silica bed should be perfectly level.[1][10]
Product Streaking/Tailing Compound Insolubility: The product has poor solubility in the chosen mobile phase.Select a solvent system in which the compound is more soluble, while still achieving good separation.[3]
Acidic/Basic Nature: The compound or impurities are interacting strongly with the acidic silica gel.Add a modifier to the mobile phase. For basic compounds, add a small amount of triethylamine (0.5-1%). For acidic compounds, a few drops of acetic acid can help.[3]
Compound Not Eluting Solvent Polarity Too Low: The mobile phase is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[7]
Compound Decomposition: The product has degraded on the column and is now irreversibly adsorbed.Test for stability on a TLC plate first.[7] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica.[7]
No Compound Recovered Compound is Non-polar and Eluted Early: The compound may have eluted very quickly with the solvent front.Check the very first fractions collected. Use a less polar solvent system to increase retention time. Benzyl bromide itself can have a high Rf even in 100% hexanes.[5]
Sample Dilution: The collected fractions may be too dilute to detect the compound by TLC.Try concentrating a few of the fractions where you expected the compound to elute and re-spot them on a TLC plate.[7]

Experimental Protocols

Preparation of the Column
  • Select a glass column of appropriate size. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude sample weight.[1][3]

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[10]

  • Add a thin layer (approx. 1 cm) of sand over the cotton plug.[10]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.[3]

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Sample Loading
  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary).[11] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[11] This method is often preferred for difficult separations.

Elution and Fraction Collection
  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

  • Apply gentle air pressure to the top of the column to begin elution (flash chromatography).

  • Collect the eluent in a series of labeled test tubes or flasks.

  • Monitor the separation by performing TLC analysis on the collected fractions.

  • Once the desired product has completely eluted, the polarity of the mobile phase can be increased significantly to flush out any remaining, more polar impurities.

Isolation
  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_prep Preparation cluster_load Loading cluster_run Elution cluster_analysis Analysis & Isolation A Prepare Slurry of Silica Gel B Pack Column A->B C Add Sand Layer B->C E Load Sample onto Column C->E D Dissolve Crude Product D->E F Elute with Mobile Phase G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Obtain Purified Product J->K

Caption: Experimental workflow for column chromatography purification.

G A Poor Separation Observed on TLC? B Adjust Solvent Polarity. Aim for Product Rf of 0.2-0.4 A->B Yes C Is Product Streaking? A->C No B->C D Add Modifier to Mobile Phase (e.g., TEA or Acetic Acid) C->D Yes E Is Product Decomposing? C->E No D->E F Use Deactivated Silica or Alumina E->F Yes G Proceed with Column E->G No H Re-evaluate Synthesis/ Consider Alternative Purification F->H

Caption: Troubleshooting decision tree for poor separation issues.

References

Technical Support Center: Optimizing Reaction Conditions for Alkylation with 3-Fluoro-4-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing alkylation reactions involving 3-Fluoro-4-methylbenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of alkylation reactions where this compound can be used?

A1: this compound is a versatile electrophile suitable for various nucleophilic substitution reactions. The most common applications include:

  • N-alkylation: Reaction with primary and secondary amines to form substituted benzylamines.

  • O-alkylation: Reaction with alcohols and phenols to form benzyl ethers. This is a common strategy in the synthesis of various organic molecules.

  • C-alkylation: Reaction with carbanions, such as those derived from active methylene compounds (e.g., malonic esters, acetoacetic esters), to form new carbon-carbon bonds.

  • S-alkylation: Reaction with thiols to form thioethers.

Q2: I am observing low or no conversion in my alkylation reaction. What are the initial troubleshooting steps?

A2: Low reactivity can stem from several factors. Here is a checklist of initial steps to diagnose the issue:

  • Reagent Quality: Ensure the this compound and the nucleophile are pure. Benzyl bromides can degrade over time, so using a fresh or purified batch is recommended.

  • Base Strength: The base might not be strong enough to deprotonate the nucleophile effectively. Consider using a stronger base or a different type of base (e.g., switching from an inorganic carbonate to a hydride or an organic base).

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.

  • Temperature: The reaction may require higher temperatures to overcome the activation energy. Consider gradually increasing the reaction temperature while monitoring for side product formation.

  • Moisture: Alkylation reactions, especially those using strong bases like sodium hydride, are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q3: My reaction is producing significant amounts of side products. What are the likely causes and how can I minimize them?

A3: Side product formation is a common challenge in alkylation. Key issues include:

  • Over-alkylation: Nucleophiles with multiple reactive sites can undergo di- or poly-alkylation. To minimize this, use a stoichiometric excess of the nucleophile relative to the this compound.

  • Elimination Reactions: While less common with primary benzyl bromides, using a very strong or sterically hindered base can promote elimination side reactions.

  • Hydrolysis of the Benzyl Bromide: In the presence of water, this compound can hydrolyze to the corresponding benzyl alcohol. Ensure anhydrous conditions to prevent this.

  • Reaction with Solvent: Some solvents can react with the alkylating agent or the base. Choose a solvent that is inert under the reaction conditions.

Q4: Is a phase-transfer catalyst (PTC) recommended for alkylation with this compound?

A4: Yes, using a phase-transfer catalyst is highly recommended, especially for reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., using an aqueous solution of a base with an organic solvent). PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or crown ethers, facilitate the transfer of the nucleophilic anion from the aqueous or solid phase to the organic phase where the alkylating agent is, thereby significantly increasing the reaction rate and yield.[1][2]

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of Amines
Potential Cause Troubleshooting Recommendation
Insufficient Basicity The amine itself may not be a strong enough base to drive the reaction to completion. Add an external base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA).
Formation of Amine Salts The HBr byproduct can protonate the starting amine, rendering it non-nucleophilic. Use at least two equivalents of the amine (one to react and one to act as a scavenger for HBr) or add an inorganic base.
Poor Solubility The amine or the base may not be soluble in the chosen solvent. For K₂CO₃, polar aprotic solvents like DMF or acetonitrile are effective. If solubility remains an issue, consider using a phase-transfer catalyst.[3]
Steric Hindrance If the amine is sterically hindered, the reaction may be slow. Increase the reaction temperature and/or reaction time.
Issue 2: Incomplete O-Alkylation of Phenols or Alcohols
Potential Cause Troubleshooting Recommendation
Incomplete Deprotonation The base may not be strong enough to fully deprotonate the hydroxyl group. For phenols, K₂CO₃ or Cs₂CO₃ are often sufficient. For less acidic alcohols, a stronger base like sodium hydride (NaH) may be necessary.
Solvent Effects The choice of solvent can significantly impact the reaction rate. A study on the benzylation of 2'-deoxyguanosine showed that the solvent can influence the regioselectivity of the alkylation.[4] Polar aprotic solvents like DMF or acetone are generally good choices.
Reactivity of the Benzyl Bromide The fluorine atom on the aromatic ring is electron-withdrawing, which can slightly decrease the reactivity of the benzyl bromide compared to unsubstituted benzyl bromide. Increasing the temperature or using a more reactive nucleophile can help.
Issue 3: Challenges in C-Alkylation of Active Methylene Compounds
Potential Cause Troubleshooting Recommendation
Competitive O-Alkylation Enolates are ambident nucleophiles and can undergo O-alkylation as a side reaction. Using a less polar solvent and counter-ions that favor C-alkylation (like lithium) can help.
Dialkylation The mono-alkylated product can be deprotonated again and react with another molecule of the benzyl bromide. To favor mono-alkylation, use a larger excess of the active methylene compound or add the benzyl bromide slowly to the reaction mixture.
Base and Solvent System For C-alkylation of malonates, a combination of a base like sodium ethoxide in ethanol is a classic approach. Alternatively, solid-liquid phase transfer catalysis with K₂CO₃ and a catalyst like TBAB under microwave irradiation can be very effective.[5]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for alkylation reactions with benzyl bromide and its derivatives, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for O-Alkylation of Phenols with Substituted Benzyl Bromides

NucleophileAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-Hydroxybenzaldehyde3-Fluorobenzyl bromideK₂CO₃Acetone60594.4[6]
4-HydroxybenzaldehydeBenzyl bromideK₂CO₃EthanolReflux1487.4[7]
PhenolBenzyl bromideK₂CO₃DMFRT1497[8]

Table 2: Representative Conditions for N-Alkylation with Benzyl Bromide

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
IsatinK₂CO₃DMFMW0.2593[9]
BenzamideK₃PO₄ / TBABAcetonitrile5024~70[4]
Piperazine-VariousRT-Rate constants vary with solvent polarity and hydrogen bonding ability[10]

Table 3: Representative Conditions for C-Alkylation of Active Methylene Compounds with Benzyl Bromide

NucleophileBaseCatalystSolventTemperature (°C)Time (min)Yield (%)
Diethyl malonateK₂CO₃TBAB-MW--
Ethyl acetoacetateKOH/K₂CO₃TEBAC-60-80 (MW)3-4.559-82[5]
Phenylacetonitrile50% NaOHBenzyltriethylammonium chloride-28-3510078-84[11]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol

This protocol is adapted from the synthesis of 4-(3-fluoro-benzyloxy)-benzaldehyde.[6]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic substrate (1.0 eq.), potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and a suitable solvent (e.g., acetone or DMF, ~0.1-0.2 M concentration of the phenol).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.0-1.2 eq.) to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for N-Alkylation of an Amine using Phase-Transfer Catalysis

This protocol is a general procedure based on common practices for N-alkylation.

  • In a round-bottom flask, combine the amine (1.0 eq.), potassium carbonate (2.0 eq.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.), and a solvent system (e.g., toluene/water or acetonitrile).

  • Add this compound (1.1 eq.) to the stirred mixture.

  • Heat the reaction to 50-80 °C and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for C-Alkylation of Diethyl Malonate

This protocol is based on typical malonic ester synthesis procedures.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate (1.0 eq.) dropwise at room temperature and stir for 30-60 minutes to ensure complete enolate formation.

  • Add this compound (1.0 eq.) dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow start Start reagents Combine Nucleophile, Base, and Solvent start->reagents add_alkylating_agent Add this compound reagents->add_alkylating_agent reaction Heat and Stir (Monitor by TLC/LC-MS) add_alkylating_agent->reaction workup Reaction Work-up (Quench, Extract, Wash) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for an alkylation reaction.

sn2_mechanism reactants Nu⁻ + this compound transition_state Transition State [Nu---CH₂(Ar)---Br]⁻ reactants->transition_state SN2 Attack products Nu-CH₂(Ar) + Br⁻ transition_state->products Bond Formation/ Bond Breaking

References

Preventing degradation of 3-Fluoro-4-methylbenzyl bromide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of 3-Fluoro-4-methylbenzyl bromide during storage. Proper handling and storage are critical to prevent degradation and ensure reliable experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Discoloration (e.g., yellowing, browning) Exposure to light, air (oxidation), or trace impurities. Release of free bromine.Store in an amber or opaque, tightly sealed container. Purge the container with an inert gas (e.g., argon, nitrogen) before sealing. A wash with an aqueous solution of a mild reducing agent like sodium thiosulfate can sometimes remove color caused by free bromine.[1]
Presence of solid precipitate Hydrolysis due to moisture exposure, leading to the formation of 3-Fluoro-4-methylbenzyl alcohol. Polymerization.Ensure the storage container is completely dry and tightly sealed. Store in a desiccator if necessary. Avoid exposure to humid environments.
Loss of reactivity in subsequent reactions Degradation of the starting material.Verify the purity of the stored compound using techniques like NMR, GC, or HPLC before use. If degradation is confirmed, repurify the material if possible (e.g., by distillation under reduced pressure, though thermal stability should be considered) or use a fresh batch.
Inconsistent experimental results Use of a partially degraded reagent.Always use a fresh bottle or a properly stored and recently verified sample for critical experiments. Establish a routine quality control check for stored reagents.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark place.[2][3][4] A well-ventilated area is also recommended.[2][4] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[2][3][4]

Q2: What materials are incompatible with this compound?

Avoid contact with water, strong bases, alcohols, amines, and oxidizing agents.[5][6] The compound can also react with mild steel and galvanized steel.[5] Contact with these substances can lead to rapid degradation and the formation of hazardous byproducts like hydrogen bromide gas.[5]

Q3: Does this compound require a stabilizer?

While not always supplied with a stabilizer, for long-term storage, the addition of a stabilizer can be beneficial. Propylene oxide is a common stabilizer used for benzyl bromide to scavenge any HBr that may form.[7][8][9] Another strategy is to store the compound over copper wire or potassium carbonate to act as an HBr scavenger.[1]

Q4: What are the primary degradation products of this compound?

The primary degradation pathway is hydrolysis, which occurs upon contact with water, leading to the formation of 3-Fluoro-4-methylbenzyl alcohol and hydrogen bromide (HBr). The presence of HBr can further catalyze degradation.

Q5: How can I check the purity of my stored this compound?

The purity can be assessed using standard analytical techniques such as:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the main component and detect impurities.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify degradation products.

  • Titration: To determine the concentration of acidic impurities like HBr.

Experimental Protocols

Protocol for Monitoring Stability via Gas Chromatography (GC)

This protocol outlines a method for quantitatively assessing the purity of this compound over time.

  • Sample Preparation:

    • Carefully extract a small, representative sample (e.g., 10 µL) from the storage container inside a fume hood.

    • Dissolve the sample in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) in a GC vial.

    • If an internal standard is used for quantification, add a known amount to the vial.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity percentage based on the area of the main peak relative to the total area of all peaks.

    • Compare the results with the initial purity measurement to determine the extent of degradation.

Visualizations

Below are diagrams illustrating key concepts for the storage and handling of this compound.

A This compound E 3-Fluoro-4-methylbenzyl alcohol + HBr A->E Hydrolysis F Other Degradation Products A->F B Moisture (H2O) B->E C Light/Air C->F Oxidation/ Photodegradation D Bases/Metals D->F Reaction

Caption: Potential degradation pathways for this compound.

start Start: Receive/ Synthesize Compound store Store in cool, dry, dark place under inert atmosphere start->store periodic_check Periodic Purity Check (e.g., every 3 months) store->periodic_check analysis Analyze via GC/HPLC/NMR periodic_check->analysis purity_ok Purity > 98%? analysis->purity_ok use Proceed with Experiment purity_ok->use Yes repurpose Repurify or Discard purity_ok->repurpose No

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Troubleshooting Reactions with 3-Fluoro-4-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 3-Fluoro-4-methylbenzyl bromide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I seeing low conversion in my reaction with this compound?

Low conversion rates can stem from several factors, often related to the reactivity of the substrate and the specific reaction conditions employed. Here are some common causes:

  • Reduced Reactivity: The presence of a fluorine atom on the benzene ring can influence the electronic properties of the molecule. While the electron-withdrawing nature of fluorine can sometimes activate the benzylic position towards nucleophilic attack, it can also decelerate the rate of SN2 reactions.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical. An inappropriate selection of any of these parameters can significantly hinder the reaction's progress.

  • Side Reactions: Competing reactions can consume the starting material or the desired product, leading to lower yields. Common side reactions include elimination, hydrolysis of the benzyl bromide, and over-alkylation.

  • Poor Quality of Reagents: The purity of this compound, the nucleophile, solvent, and base is crucial. Impurities can interfere with the reaction.

  • Moisture Contamination: Benzyl bromides can be sensitive to moisture, which can lead to hydrolysis of the starting material to the corresponding benzyl alcohol.

2. My Williamson ether synthesis is giving a low yield. What can I do?

The Williamson ether synthesis is a common application for benzyl bromides, but its success hinges on proper reaction setup.

  • Problem: Low yield of the desired ether with unreacted starting materials.

  • Potential Causes & Solutions:

    • Weak Base: The alkoxide may not be forming in sufficient concentration. Consider using a stronger base like sodium hydride (NaH) to deprotonate the alcohol completely before adding the this compound.

    • Steric Hindrance: If either the alcohol or the benzyl bromide is sterically hindered, the SN2 reaction will be slow. While this compound is a primary bromide and generally suitable, ensure your alcohol is not excessively bulky.

    • Inappropriate Solvent: Polar aprotic solvents like DMF or THF are generally preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[1]

    • Side Reactions: Elimination can compete with substitution, especially at higher temperatures. Try running the reaction at a lower temperature for a longer period.

3. I am struggling with the N-alkylation of an amine. What are the key parameters to check?

N-alkylation reactions with benzyl bromides can be complicated by over-alkylation and the basicity of the amine.

  • Problem: A mixture of mono- and di-alkylated products, or no reaction at all.

  • Potential Causes & Solutions:

    • Over-alkylation: The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. To favor mono-alkylation, use a larger excess of the primary amine.

    • Base Selection: A non-nucleophilic base is often required to neutralize the HBr formed during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good choices as they are less likely to compete with the amine nucleophile.[2]

    • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile or DMF are commonly used.

    • Amine Basicity: Very weakly basic amines may not be nucleophilic enough to react efficiently. In such cases, a stronger base may be needed to deprotonate the amine, or more forcing conditions (higher temperature) may be required.

4. My C-alkylation of an active methylene compound is not proceeding as expected. How can I improve the yield?

C-alkylation of carbanions generated from active methylene compounds is a powerful C-C bond-forming reaction.

  • Problem: Low yield of the C-alkylated product, with potential O-alkylation or unreacted starting materials.

  • Potential Causes & Solutions:

    • Incomplete Carbanion Formation: Ensure the base used is strong enough to completely deprotonate the active methylene compound. For less acidic substrates, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary.

    • O- vs. C-alkylation: The counter-ion of the base and the solvent can influence the site of alkylation. Harder cations (like Na⁺) and polar aprotic solvents tend to favor C-alkylation.

    • Reaction Temperature: Running the reaction at low temperatures can often improve selectivity and minimize side reactions.

    • Phase-Transfer Catalysis: For reactions in biphasic systems (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for common reactions with benzyl bromides, providing a baseline for optimizing your experiments with this compound. Note that yields can vary significantly based on the specific nucleophile and reaction conditions.

Reaction TypeNucleophileBaseSolventTemperature (°C)Typical Yield (%)
Williamson Ether SynthesisPhenolK₂CO₃Acetonitrile8085-95
N-AlkylationAnilineK₂CO₃DMF6070-85
C-AlkylationDiethyl malonateNaHTHF25-5075-90

Experimental Protocols

1. General Procedure for Williamson Ether Synthesis

To a solution of the alcohol (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃, 1.5 eq.). Stir the mixture at room temperature for 30 minutes. Add this compound (1.1 eq.) and heat the reaction mixture to the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

2. General Procedure for N-Alkylation of an Amine

To a solution of the amine (1.0 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃, 2.0 eq.). Stir the mixture at room temperature for 15 minutes. Add this compound (1.05 eq.) and stir the reaction at the appropriate temperature (e.g., 60 °C). After the reaction is complete (as monitored by TLC), pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.

3. General Procedure for C-Alkylation of an Active Methylene Compound

To a suspension of a strong base (e.g., NaH, 1.2 eq.) in a dry solvent (e.g., THF) under an inert atmosphere, add the active methylene compound (1.0 eq.) dropwise at 0 °C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature. Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq.) in the same solvent. Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowConversion Low Conversion Rate Reactivity Substrate Reactivity (Fluorine Effect) LowConversion->Reactivity Conditions Suboptimal Reaction Conditions LowConversion->Conditions SideReactions Side Reactions LowConversion->SideReactions Reagents Reagent Quality/ Moisture LowConversion->Reagents OptimizeBase Optimize Base Conditions->OptimizeBase OptimizeSolvent Optimize Solvent Conditions->OptimizeSolvent OptimizeTemp Optimize Temperature/ Time Conditions->OptimizeTemp SideReactions->OptimizeTemp Additives Consider Additives (e.g., Phase Transfer Catalyst) SideReactions->Additives CheckPurity Check Reagent Purity/ Dryness Reagents->CheckPurity

Caption: Troubleshooting workflow for low conversion rates.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Nucleophile, Base, and Solvent AddSubstrate Add 3-Fluoro-4-methylbenzyl bromide Reagents->AddSubstrate Heating Heat to Desired Temperature AddSubstrate->Heating Monitor Monitor by TLC Heating->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify

Caption: General experimental workflow for alkylation reactions.

References

Technical Support Center: Purification of 3-Fluoro-4-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methylbenzyl bromide. The following sections detail common impurities, purification protocols, and analytical methods to ensure the high purity required for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in this compound typically arise from the synthesis process, which often involves the bromination of 3-fluoro-4-methyltoluene. Potential impurities include:

  • Unreacted Starting Material: 3-Fluoro-4-methyltoluene.

  • Over-brominated Species: 3-Fluoro-4-(dibromomethyl)benzene.

  • Hydrolysis Products: 3-Fluoro-4-methylbenzyl alcohol, which can form if moisture is present.[1]

  • Oxidation Products: 3-Fluoro-4-methylbenzaldehyde and 3-Fluoro-4-methylbenzoic acid, resulting from oxidation of the benzyl bromide or alcohol.[1]

  • Residual Brominating Reagents: Such as N-Bromosuccinimide (NBS) or bromine.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: this compound is a lachrymator and is sensitive to moisture and light. To minimize degradation, it should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating the main compound from non-volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[3][4][5][6][7]

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material (3-Fluoro-4-methyltoluene)
  • Problem: GC-MS or ¹H NMR analysis shows a significant peak corresponding to 3-fluoro-4-methyltoluene.

  • Cause: Incomplete bromination reaction.

  • Solution:

    • Fractional Distillation: Due to the likely difference in boiling points, fractional distillation under reduced pressure is an effective method to separate the lower-boiling starting material from the higher-boiling product.[8]

    • Column Chromatography: Flash chromatography on silica gel can also be used. The less polar starting material will elute before the more polar benzyl bromide.[9][10]

Issue 2: Contamination with Over-brominated Product (3-Fluoro-4-(dibromomethyl)benzene)
  • Problem: Mass spectrometry indicates the presence of a compound with a mass corresponding to the dibrominated species.

  • Cause: Excessive use of brominating agent or prolonged reaction time.

  • Solution:

    • Column Chromatography: Careful flash column chromatography is the most effective method for separating the mono- and di-brominated products. A non-polar eluent system should provide good separation.[11]

    • Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, recrystallization can be effective in removing the dibrominated impurity, which may have different solubility properties.

Issue 3: Presence of Hydrolysis and Oxidation Products
  • Problem: ¹H NMR or IR spectroscopy suggests the presence of 3-fluoro-4-methylbenzyl alcohol, aldehyde, or carboxylic acid.

  • Cause: Exposure of the crude product or purification fractions to moisture or air. Benzyl bromides are susceptible to hydrolysis.[12]

  • Solution:

    • Aqueous Work-up: Washing the crude product with a dilute sodium bicarbonate or sodium carbonate solution can remove acidic impurities like 3-fluoro-4-methylbenzoic acid and residual HBr.[13] A subsequent wash with water will remove the base, followed by drying over an anhydrous salt like MgSO₄ or Na₂SO₄.

    • Column Chromatography: Polar impurities such as alcohols, aldehydes, and carboxylic acids will have a stronger affinity for the silica gel and will elute much later than the desired product, allowing for effective separation.[9][14]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities and starting materials with significantly different boiling points.

  • Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

    • Gradually heat the distillation flask in an oil bath.

    • Collect the fractions at the appropriate boiling point. The boiling point of the parent benzyl bromide is ~199 °C at atmospheric pressure, so a significantly lower temperature will be required under vacuum.[8]

  • Analysis: Analyze the purity of the collected fractions using GC-MS or HPLC.

Protocol 2: Purification by Flash Column Chromatography

This is a highly effective method for removing a wide range of impurities.[9][15]

  • Column Preparation: Pack a silica gel column with a suitable non-polar eluent, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. This compound is expected to have a relatively high Rf value in non-polar eluents.[16]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a UV lamp for visualization.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This method is applicable if the crude product is a solid or can be induced to crystallize.

  • Solvent Selection: Test various solvents or solvent mixtures (e.g., hexane, heptane, or ethanol/water) to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (GC-MS Area %)Purity after 1st Pass (GC-MS Area %)Key Impurities Removed
Vacuum Distillation 85.2%97.5%3-Fluoro-4-methyltoluene, High-boiling residues
Column Chromatography 85.2%>99.0%3-Fluoro-4-(dibromomethyl)benzene, 3-Fluoro-4-methylbenzyl alcohol
Recrystallization 85.2% (as a solid)98.8%Isomeric impurities, Oxidation products

Note: The data presented in this table is representative and may vary based on the specific reaction conditions and the nature of the impurities.

Table 2: Analytical Methods for Purity Assessment

Analytical MethodParameterTypical Conditions
GC-MS ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Oven Program50°C (2 min), ramp to 280°C at 10°C/min, hold 5 min
MS DetectionEI, Scan range 40-450 amu
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm[2]
Mobile PhaseAcetonitrile:Water gradient[2]
DetectionUV at 220 nm[2]
¹H NMR SolventCDCl₃
Key Signals~4.5 ppm (s, 2H, -CH₂Br), ~7.0-7.4 ppm (m, 3H, Ar-H), ~2.3 ppm (s, 3H, -CH₃)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound distillation Vacuum Distillation start->distillation chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization analysis GC-MS / HPLC / NMR distillation->analysis chromatography->analysis recrystallization->analysis end Pure this compound analysis->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_impurities cluster_solutions start Impure Product impurity_type Identify Impurity Type (GC-MS, NMR) start->impurity_type starting_material Unreacted Starting Material impurity_type->starting_material  Volatile,  Less Polar over_brominated Over-brominated Species impurity_type->over_brominated  Higher MW,  Slightly More Polar hydrolysis_oxidation Hydrolysis/Oxidation Products impurity_type->hydrolysis_oxidation  Highly Polar,  Acidic/Neutral distill Vacuum Distillation starting_material->distill column Column Chromatography starting_material->column over_brominated->column hydrolysis_oxidation->column wash Aqueous Wash hydrolysis_oxidation->wash

Caption: Troubleshooting logic for selecting a purification method based on impurity type.

References

Impact of solvent choice on 3-Fluoro-4-methylbenzyl bromide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-4-methylbenzyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary modes of reactivity?

This compound is a substituted aromatic compound containing a benzylic bromide. Benzylic halides are particularly reactive in nucleophilic substitution reactions because the benzene ring can stabilize the transition states of both SN1 and SN2 pathways.[1] The primary reaction pathways for this compound are nucleophilic substitution (SN1 and SN2) and, under certain conditions with strong, bulky bases, elimination (E1 and E2). The choice between these pathways is heavily influenced by the reaction conditions, including the nucleophile, temperature, and, most critically, the solvent.

Q2: How does the choice of solvent fundamentally impact the reactivity of this compound?

Solvents play a crucial role by solvating and stabilizing reactants, intermediates, and transition states.[2] The polarity and protic nature of the solvent are the most significant factors.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[3] They excel at stabilizing both cations and anions. They are particularly effective at stabilizing the carbocation intermediate and the leaving group (Br-) in an SN1 reaction, thus accelerating this pathway.[4][5]

  • Polar Aprotic Solvents (e.g., acetonitrile, acetone, DMSO, DMF) have a significant dipole moment but lack O-H or N-H bonds.[3] They can solvate cations well but are poor at solvating anions (nucleophiles) because they cannot act as hydrogen bond donors.[6][7] This leaves the nucleophile "naked" and highly reactive, which favors the bimolecular SN2 pathway.[4][6]

Q3: Which solvents should I choose to favor an SN1 reaction pathway?

To favor an SN1 mechanism, which proceeds through a benzylic carbocation intermediate, you should use a polar protic solvent . These solvents stabilize the carbocation and the bromide leaving group through hydrogen bonding and dipole-dipole interactions, lowering the activation energy for the rate-determining ionization step.[4][8][9] Weak nucleophiles are also characteristic of SN1 reactions.[4]

Common Polar Protic Solvents:

  • Water (H₂O)

  • Methanol (CH₃OH)

  • Ethanol (CH₃CH₂OH)

  • Formic Acid (HCOOH)

  • Acetic Acid (CH₃COOH)

Q4: Which solvents are best for promoting an SN2 reaction pathway?

For an SN2 reaction, which involves a backside attack by a nucleophile in a single concerted step, you should use a polar aprotic solvent . These solvents do not form a tight "cage" around the nucleophile through hydrogen bonding, leaving it more available and reactive to attack the electrophilic carbon.[4][7][8] Strong nucleophiles are typically required for SN2 reactions.[4]

Common Polar Aprotic Solvents:

  • Acetonitrile (MeCN)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Tetrahydrofuran (THF)

Troubleshooting Guide

Problem: My reaction yield is very low or non-existent.

Possible CauseRecommended Solution
Incorrect Solvent Choice For SN2 reactions with strong nucleophiles (e.g., CN⁻, N₃⁻), ensure you are using a polar aprotic solvent like acetonitrile or DMSO. Using a protic solvent like ethanol can solvate your nucleophile, drastically reducing its reactivity.[7] For SN1 reactions with weak nucleophiles (e.g., H₂O, ROH), a polar protic solvent is necessary to facilitate carbocation formation.[4]
Moisture Contamination Benzylic bromides can be sensitive to moisture, leading to hydrolysis as a side reaction. Ensure all glassware is flame- or oven-dried and use anhydrous solvents, especially in reactions sensitive to water.[10]
Degraded Reagent This compound is a reactive compound and can degrade over time, especially if exposed to light or moisture. Verify the purity of your starting material.
Reaction Temperature is Too Low While many reactions proceed at room temperature, some may require gentle heating to overcome the activation energy. Consider increasing the temperature incrementally (e.g., to 40-60 °C).

Problem: I am getting a mixture of products, including a significant amount of product from reaction with the solvent (solvolysis).

Possible CauseRecommended Solution
Solvent is Too Nucleophilic (Solvolysis) This is common in SN1-favored conditions where the polar protic solvent (e.g., methanol, water) is also a competing nucleophile.[4][5]
1. Change Solvent System: Switch to a less nucleophilic solvent if possible.
2. Increase Nucleophile Concentration: Use a higher concentration of your desired nucleophile to improve its chances of reacting with the intermediate.
SN1/SN2 Competition The reaction conditions may be intermediate, allowing both pathways to occur.
To favor SN2: Switch to a polar aprotic solvent (e.g., Acetone, THF) and use a higher concentration of a strong nucleophile.
To favor SN1: Switch to a more ionizing polar protic solvent (e.g., aqueous formic acid) and ensure your nucleophile is weak.

Data Presentation: Solvent Effects on Nucleophilic Fluorination

The choice of solvent can significantly affect the yield of nucleophilic substitution reactions. In a study on the fluorination of α-bromo phenylacetate (a benzylic bromide derivative), the following yields were observed, highlighting the superiority of acetonitrile in that specific system.

EntrySolventBaseTemperature (°C)Yield (%)
1DMENone8018
2DMEK₃PO₄8062
3THFK₃PO₄8063
4Acetonitrile K₃PO₄8078

Data adapted from a study on related benzyl bromides, demonstrating a typical solvent screening outcome.[11][12]

Experimental Protocols

Protocol: General Procedure for Nucleophilic Substitution (SN2-type)

This protocol is a generalized example for reacting this compound with a nucleophile under conditions favoring an SN2 mechanism.

  • Preparation: Flame-dry a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).[10]

  • Reagents: To the flask, add the nucleophile (1.2 equivalents) and a polar aprotic solvent such as anhydrous acetonitrile (0.5 M concentration relative to the substrate).[13]

  • Addition: Dissolve this compound (1.0 equivalent) in a small amount of the same anhydrous solvent and add it dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture. The reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be heated to reflux (for acetonitrile, ~82 °C) for several hours.[13]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Reaction_Pathway_Choice cluster_conditions Reaction Conditions cluster_pathways Resulting Pathway start Start with This compound solvent Solvent Choice start->solvent nucleophile Nucleophile Strength start->nucleophile sn1 SN1 Pathway (Carbocation Intermediate) solvent->sn1 Polar Protic (e.g., EtOH, H₂O) sn2 SN2 Pathway (Concerted Mechanism) solvent->sn2 Polar Aprotic (e.g., MeCN, DMSO) nucleophile->sn1 Weak (e.g., H₂O) nucleophile->sn2 Strong (e.g., CN⁻) side_reaction Side Reactions (Elimination, Solvolysis) sn1->side_reaction Solvolysis is common

Caption: Decision tree for predicting reaction pathways.

Solvent_Stabilization cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway cluster_solvents Solvent Effects r_br R-Br ts1 Transition State [R⁺---Br⁻]ᵟ r_br->ts1 carbocation Benzylic Carbocation (R⁺) ts1->carbocation product1 Product carbocation->product1 reactants2 Nu⁻ + R-Br ts2 Transition State [Nu---R---Br]⁻ reactants2->ts2 product2 Product ts2->product2 protic Polar Protic Solvent (e.g., H₂O) protic->ts1 Strongly Stabilizes (H-Bonding) protic->carbocation Strongly Stabilizes (H-Bonding) protic->reactants2 Stabilizes (Cages) Nu⁻ (Slows Reaction) aprotic Polar Aprotic Solvent (e.g., DMSO) aprotic->reactants2 Poorly Solvates Nu⁻ (Keeps it Reactive) aprotic->ts2 Stabilizes (Dipole)

Caption: How solvents stabilize intermediates in SN1 vs. SN2.

Experimental_Workflow prep 1. Prepare Inert Setup (Flame-dry glassware under Ar/N₂) reagents 2. Add Nucleophile & Anhydrous Polar Aprotic Solvent (e.g., MeCN) prep->reagents addition 3. Add Substrate Solution (this compound in MeCN) reagents->addition reaction 4. Stir & Monitor (TLC analysis) Optional: Heat to reflux addition->reaction workup 5. Quench Reaction (Add H₂O) reaction->workup extraction 6. Extract Product (e.g., Ethyl Acetate) workup->extraction purification 7. Dry, Concentrate & Purify (Column Chromatography) extraction->purification final_product Final Product purification->final_product

Caption: Standard experimental workflow for an SN2 reaction.

References

Technical Support Center: Managing 3-Fluoro-4-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory effects and handling of 3-Fluoro-4-methylbenzyl bromide in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a lachrymatory agent, meaning it is a strong eye irritant that can cause tearing, burning, and pain upon exposure.[1] It is also classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Inhalation may lead to respiratory irritation.[3]

Q2: What immediate actions should I take in case of accidental exposure?

A2: In case of any exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[4]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Q3: What type of personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is essential to prevent exposure. The following should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for integrity before use and dispose of them properly after handling.[3]

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are necessary to protect the skin.[5]

  • Respiratory Protection: All handling of this compound must be done in a certified chemical fume hood to avoid inhalation of vapors.[1] In situations where a fume hood is not available or insufficient, a respirator with an appropriate cartridge may be necessary, following a proper risk assessment and fit testing.

Troubleshooting Guide

IssuePossible CauseSolution
Eye irritation despite wearing safety glasses. Vapors are escaping the primary containment.Ensure all work is conducted within a properly functioning chemical fume hood with the sash at the lowest practical height. Wear chemical splash goggles and a face shield for maximum protection.[1]
Skin irritation on hands or arms. Glove contamination or breakthrough. Accidental splash.Change gloves immediately if contamination is suspected. Ensure the lab coat sleeves are fully extended and tucked into gloves. In case of a splash, follow the first-aid procedures immediately.
A strong, irritating odor is detected in the lab. A spill has occurred, or the container is not properly sealed.Evacuate the immediate area and alert others. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite).[6] For large spills, evacuate the lab and contact the emergency response team. Ensure all containers are tightly sealed when not in use.
The compound has discolored over time. Decomposition, possibly due to exposure to light or moisture.Store this compound in a cool, dry, and dark place in a tightly sealed container.[7] Some benzyl bromides can decompose and build up pressure in sealed containers.[6] If decomposition is suspected, handle the container with extreme caution.

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution of this compound

This protocol outlines the steps for safely weighing the solid compound and preparing a solution.

1. Preparation:

  • Ensure a chemical fume hood is certified and functioning correctly.
  • Gather all necessary materials: this compound, appropriate solvent, glassware (beaker, volumetric flask), spatula, and weighing paper or boat.
  • Don all required PPE as outlined in the FAQ section.

2. Weighing:

  • Place a weighing boat or paper on the analytical balance and tare it.
  • Inside the chemical fume hood, carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.
  • Record the exact weight.

3. Dissolution:

  • Place a stir bar in a beaker or flask of an appropriate size inside the fume hood.
  • Carefully add the weighed this compound to the beaker.
  • Add the desired solvent to the beaker and begin stirring to dissolve the compound.
  • If transferring to a volumetric flask, dissolve the compound in a minimal amount of solvent in the beaker first. Then, carefully transfer the solution to the volumetric flask.
  • Rinse the weighing boat and beaker with a small amount of the solvent and add the rinsings to the volumetric flask to ensure a complete transfer.[8]
  • Bring the solution to the final desired volume with the solvent.

4. Storage:

  • Tightly cap and seal the solution.
  • Label the container clearly with the chemical name, concentration, date, and your initials.
  • Store the solution in a cool, dry, and dark place.

Protocol 2: Quenching and Waste Disposal

This protocol describes the procedure for safely quenching a reaction containing this compound and disposing of the waste.

1. Quenching the Reaction:

  • Conduct the entire quenching procedure within a chemical fume hood.
  • Cool the reaction mixture in an ice bath to control any exothermic reaction.
  • Slowly and carefully add a quenching agent. A common method for quenching excess benzyl bromide is to react it with a nucleophile. For example, slowly add a solution of triethylamine or sodium sulfide to convert it to a less reactive and water-soluble salt.[9]
  • Monitor the reaction for any signs of gas evolution or temperature increase. Add the quenching agent dropwise to maintain control.
  • Allow the mixture to stir at room temperature for a sufficient time to ensure the complete reaction of the benzyl bromide. This can be monitored by TLC.

2. Work-up:

  • Once the quenching is complete, proceed with the appropriate aqueous work-up for your specific reaction. This typically involves partitioning the mixture between an organic solvent and water.
  • Separate the organic and aqueous layers.

3. Waste Segregation and Disposal:

  • Collect all aqueous and organic waste streams in separate, clearly labeled, and appropriate hazardous waste containers.
  • The first rinse of any glassware that was in contact with this compound should be collected as hazardous waste.[10]
  • Solid waste, such as contaminated gloves and weighing paper, should be placed in a designated solid hazardous waste container.
  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[11]

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Reaction prep_ppe Don PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves prep_hood Work in Fume Hood prep_ppe->prep_hood weigh Weigh Solid prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Add to Reaction dissolve->reaction quench Quench Reaction reaction->quench workup Aqueous Work-up quench->workup dispose Dispose of Waste workup->dispose

Caption: A flowchart outlining the key steps for safely handling this compound.

logical_relationship Hazard Mitigation Strategy cluster_controls Control Measures cluster_response Emergency Response hazard This compound (Lachrymator, Corrosive) engineering Engineering Controls (Fume Hood) hazard->engineering Primary Barrier admin Administrative Controls (SOPs, Training) hazard->admin ppe Personal Protective Equipment (Goggles, Gloves, Lab Coat) hazard->ppe Secondary Barrier first_aid First Aid (Flush with Water) hazard->first_aid In Case of Exposure spill_kit Spill Response (Absorbent Material) hazard->spill_kit In Case of Spill engineering->ppe Reduces Reliance On admin->engineering admin->ppe

Caption: A diagram illustrating the hierarchical approach to mitigating the hazards associated with this compound.

References

Quenching procedures for reactions containing 3-Fluoro-4-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methylbenzyl bromide.

I. Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide, such as this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases and solvents for the Williamson ether synthesis with this compound?

A1: For the synthesis of alkyl aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used.[1] For dialkyl ethers, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are often employed.[1] Dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they can help minimize side reactions like elimination.[1]

Q2: Can I use a tertiary alcohol to form an ether with this compound?

A2: While you can use a tertiary alkoxide as the nucleophile, using a tertiary alkyl halide as the electrophile is not recommended. Since this compound is a primary halide, it is a suitable electrophile. However, if you were to use a tertiary alcohol to form the alkoxide, be aware that the bulkiness of the nucleophile can sometimes lead to competing elimination reactions, although this is less of a concern with a primary halide.

Q3: My reaction is not proceeding to completion. What could be the issue?

A3: Incomplete deprotonation of the alcohol is a common reason for slow or incomplete reactions. Ensure your base is strong enough to fully deprotonate the alcohol. For less acidic alcohols, a stronger base like sodium hydride may be necessary. Also, ensure your solvent is anhydrous, as water can quench the alkoxide.

Troubleshooting Guide
Problem Possible Cause Solution
Low or no product yield 1. Incomplete deprotonation of the alcohol. 2. Wet reagents or solvent. 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH instead of NaOH for aliphatic alcohols). 2. Ensure all reagents and solvents are anhydrous. 3. Gently heat the reaction mixture (e.g., to 50-60 °C) to increase the reaction rate.
Formation of elimination byproduct 1. The alkoxide is too sterically hindered. 2. High reaction temperature.1. While this compound is a primary halide and less prone to elimination, using a very bulky alkoxide can favor elimination. 2. Avoid excessive heating.
Presence of starting alcohol in the final product 1. Incomplete reaction. 2. Insufficient amount of this compound.1. Increase reaction time or temperature. 2. Use a slight excess (1.1-1.2 equivalents) of this compound.
Experimental Protocol: Synthesis of 3-Fluoro-4-methylbenzyl Ethyl Ether

This protocol describes the synthesis of an ether from an alcohol and this compound.

Reagents and Approximate Quantities

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassEquivalents
Ethanol46.0712~0.7 mL1.2
Sodium Hydride (60% in mineral oil)24.0011~0.44 g1.1
This compound203.0510~2.03 g1.0
Anhydrous Tetrahydrofuran (THF)--50 mL-
Saturated Ammonium Chloride (aq.)--20 mL-
Diethyl ether--50 mL-
Brine--20 mL-
Anhydrous Magnesium Sulfate----

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).

  • Add anhydrous THF (20 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add ethanol (1.2 eq) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF (30 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly add saturated aqueous ammonium chloride solution (20 mL) to quench the excess sodium hydride.

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Quenching & Work-up Alcohol Alcohol Base Base Alcohol->Base Deprotonation Alkoxide Alkoxide Base->Alkoxide 3-Fluoro-4-methylbenzyl_bromide 3-Fluoro-4-methylbenzyl_bromide Alkoxide->3-Fluoro-4-methylbenzyl_bromide Nucleophilic Attack Ether_Product Ether_Product 3-Fluoro-4-methylbenzyl_bromide->Ether_Product Quench Quench Ether_Product->Quench Excess Base Neutralization Extraction Extraction Quench->Extraction Aqueous Wash Drying Drying Extraction->Drying Remove Water Purification Purification Drying->Purification Chromatography

Caption: Workflow for Williamson Ether Synthesis.

II. Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a reliable method for forming primary amines from primary alkyl halides, avoiding the over-alkylation issues common with direct amination.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using phthalimide in the Gabriel synthesis?

A1: Phthalimide acts as a protected form of ammonia. The nitrogen in phthalimide is deprotonated to form a nucleophile that reacts with the alkyl halide. The phthalimide group prevents further alkylation, which is a common side reaction when using ammonia directly.[2]

Q2: What are the common methods for cleaving the N-alkylphthalimide intermediate?

A2: The most common method is hydrazinolysis, using hydrazine (N₂H₄) in a solvent like ethanol.[3][4] This method is generally mild and effective.[5] Alternatively, acidic or basic hydrolysis can be used, but these methods often require harsher conditions.[2][6]

Q3: Can I use a secondary alkyl halide in the Gabriel synthesis?

A3: The Gabriel synthesis is most effective for primary alkyl halides due to the SN2 nature of the alkylation step. Secondary alkyl halides are more sterically hindered and can lead to lower yields or competing elimination reactions.[4]

Troubleshooting Guide
Problem Possible Cause Solution
Low yield of N-alkylphthalimide 1. Incomplete deprotonation of phthalimide. 2. Alkyl halide is too sterically hindered. 3. Reaction not heated sufficiently.1. Ensure an appropriate base (e.g., K₂CO₃, KOH) is used. 2. This reaction works best with primary halides like this compound. 3. Refluxing in a suitable solvent like DMF is often necessary.
Difficulties in cleaving the phthalimide 1. Incomplete reaction with hydrazine. 2. Phthalhydrazide precipitate is difficult to filter.1. Ensure sufficient hydrazine is used and allow for adequate reaction time (can be several hours). 2. After cooling, acidification of the reaction mixture can help in precipitating the phthalhydrazide, which can then be removed by filtration.
Amine product is contaminated 1. Incomplete removal of phthalhydrazide. 2. Insufficient purification.1. Ensure thorough filtration to remove the phthalhydrazide byproduct. 2. The amine can be purified by distillation or by converting it to a salt, washing, and then liberating the free amine with a base.
Experimental Protocol: Synthesis of (3-Fluoro-4-methylphenyl)methanamine

This protocol details the synthesis of a primary amine from this compound using the Gabriel synthesis.

Reagents and Approximate Quantities

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassEquivalents
Potassium Phthalimide185.2211~2.04 g1.1
This compound203.0510~2.03 g1.0
Anhydrous Dimethylformamide (DMF)--40 mL-
Hydrazine hydrate (~64%)50.0650~2.5 mL5.0
Ethanol--50 mL-
Hydrochloric Acid (conc.)--As needed-
Sodium Hydroxide (aq.)--As needed-

Procedure:

  • Combine potassium phthalimide (1.1 eq) and anhydrous DMF (40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC until the starting bromide is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the N-(3-fluoro-4-methylbenzyl)phthalimide.

  • Filter the solid, wash with water, and dry.

  • Cleavage: Suspend the dried N-(3-fluoro-4-methylbenzyl)phthalimide in ethanol (50 mL) in a round-bottom flask.

  • Add hydrazine hydrate (5.0 eq) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Quenching and Work-up: Cool the mixture to room temperature and add concentrated hydrochloric acid to dissolve the desired amine and precipitate any remaining phthalhydrazide.

  • Filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Add aqueous sodium hydroxide to the residue to make it basic and liberate the free amine.

  • Extract the amine with diethyl ether or dichloromethane, dry the organic layer, and concentrate to obtain the crude product.

  • Purify by distillation or column chromatography.

Gabriel_Synthesis cluster_alkylation N-Alkylation cluster_cleavage Cleavage cluster_workup Work-up & Purification Potassium_Phthalimide Potassium_Phthalimide 3-Fluoro-4-methylbenzyl_bromide 3-Fluoro-4-methylbenzyl_bromide Potassium_Phthalimide->3-Fluoro-4-methylbenzyl_bromide SN2 Reaction N-Alkylphthalimide N-Alkylphthalimide 3-Fluoro-4-methylbenzyl_bromide->N-Alkylphthalimide Hydrazine Hydrazine N-Alkylphthalimide->Hydrazine Hydrazinolysis Primary_Amine Primary_Amine Hydrazine->Primary_Amine Phthalhydrazide Phthalhydrazide Hydrazine->Phthalhydrazide Acidification Acidification Primary_Amine->Acidification Isolate as Salt Filtration Filtration Acidification->Filtration Remove Byproduct Basification Basification Filtration->Basification Liberate Amine Extraction Extraction Basification->Extraction Purify

Caption: Workflow for the Gabriel Synthesis of Primary Amines.

III. Grignard Reactions

This compound can react with Grignard reagents, but more commonly, it is used to prepare a Grignard reagent itself, which then reacts with an electrophile like an aldehyde, ketone, or ester.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when preparing a Grignard reagent from this compound?

A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions. All glassware must be flame-dried or oven-dried, and anhydrous ether (diethyl ether or THF) must be used as the solvent.[7] Any moisture will quench the Grignard reagent as it forms.

Q2: What is the purpose of adding a small crystal of iodine during Grignard reagent formation?

A2: Iodine helps to activate the surface of the magnesium metal by removing the passivating layer of magnesium oxide.[7] The disappearance of the iodine color is an indication that the reaction has initiated.

Q3: What are common side reactions when preparing or using benzyl Grignard reagents?

A3: A major side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted benzyl bromide to form a homocoupled product (in this case, 1,2-bis(3-fluoro-4-methylphenyl)ethane).[8] This is more common with reactive halides like benzyl bromides.

Troubleshooting Guide
Problem Possible Cause Solution
Grignard reaction does not initiate 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Old or poor-quality this compound.1. Ensure all equipment and reagents are scrupulously dry. 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gently heating the mixture can also help. 3. Use freshly distilled or purchased bromide.
Low yield of the desired alcohol product 1. Incomplete formation of the Grignard reagent. 2. Wurtz coupling side reaction. 3. Grignard reagent was quenched before the addition of the electrophile.1. Ensure all the magnesium has reacted. 2. Add the benzyl bromide solution slowly to a suspension of magnesium to maintain a low concentration of the bromide and minimize coupling. 3. Add the electrophile immediately after the Grignard reagent has formed.
A white precipitate forms during the reaction This is often the magnesium alkoxide salt of the product, which is expected.This is normal. The precipitate will be dissolved during the acidic work-up.
Experimental Protocol: Synthesis of 1-(3-Fluoro-4-methylphenyl)propan-2-ol

This protocol describes the formation of a Grignard reagent from this compound and its subsequent reaction with acetaldehyde.

Reagents and Approximate Quantities

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassEquivalents
Magnesium turnings24.3112~0.29 g1.2
This compound203.0510~2.03 g1.0
Anhydrous Diethyl Ether--50 mL-
Acetaldehyde44.0510~0.56 mL1.0
Saturated Ammonium Chloride (aq.)--30 mL-
Diethyl ether--50 mL-
Anhydrous Sodium Sulfate----

Procedure:

  • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether (40 mL) to the dropping funnel.

  • Add a small portion (~5 mL) of the bromide solution to the magnesium. The reaction should initiate (slight warming, bubbling, disappearance of iodine color). If not, gently warm the flask.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard solution to 0 °C.

  • Slowly add a solution of acetaldehyde (1.0 eq) in anhydrous diethyl ether (10 mL) dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution (30 mL) to quench the reaction and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Grignard_Reaction cluster_formation Grignard Formation cluster_addition Nucleophilic Addition cluster_workup Quenching & Work-up Mg_turnings Mg_turnings 3-Fluoro-4-methylbenzyl_bromide 3-Fluoro-4-methylbenzyl_bromide Mg_turnings->3-Fluoro-4-methylbenzyl_bromide Anhydrous Ether Grignard_Reagent Grignard_Reagent 3-Fluoro-4-methylbenzyl_bromide->Grignard_Reagent Electrophile Electrophile Grignard_Reagent->Electrophile e.g., Aldehyde Alkoxide_Intermediate Alkoxide_Intermediate Electrophile->Alkoxide_Intermediate Quench Quench Alkoxide_Intermediate->Quench Acidic Work-up Extraction Extraction Quench->Extraction Isolate Product Purification Purification Extraction->Purification Chromatography

Caption: Workflow for a Grignard Reaction.

References

Identifying byproducts in 3-Fluoro-4-methylbenzyl bromide reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-fluoro-4-methylbenzyl bromide. The focus is on identifying common byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide: Identifying Byproducts by NMR

Unexpected peaks in your ¹H or ¹³C NMR spectrum can indicate the presence of impurities or byproducts. This guide will help you identify common byproducts formed during the synthesis or subsequent reactions of this compound.

Q1: My ¹H NMR spectrum shows a singlet around 2.3 ppm and aromatic signals that resemble my starting material, but the benzylic proton signal of the product at ~4.5 ppm is weak or absent. What could this be?

A1: It is likely that you have a significant amount of unreacted starting material, 3-fluoro-4-methyltoluene , remaining in your sample. Incomplete bromination is a common issue.

  • ¹H NMR Troubleshooting: Look for a sharp singlet corresponding to the methyl group around 2.3 ppm and a complex pattern in the aromatic region (around 6.9-7.1 ppm).

  • ¹³C NMR Troubleshooting: Check for a peak around 20 ppm corresponding to the methyl carbon.

  • Suggested Action: To drive the reaction to completion, you can try increasing the reaction time, adding more of the brominating agent (e.g., N-bromosuccinimide, NBS), or ensuring efficient initiation (e.g., with AIBN or light). Careful monitoring by TLC or GC-MS is recommended.

Q2: I see a singlet in my ¹H NMR spectrum further downfield than the product's benzylic CH₂Br signal, around 6.6 ppm. What is this byproduct?

A2: This signal is characteristic of a benzylic methine proton in a dibrominated species, likely 3-fluoro-4-methylbenzylidene bromide . This byproduct arises from over-bromination of the starting material.

  • ¹H NMR Troubleshooting: A singlet at approximately 6.6 ppm is a strong indicator of the -CHBr₂ group.

  • ¹³C NMR Troubleshooting: Look for a signal for the dibrominated benzylic carbon, which would be shifted further downfield compared to the monobrominated carbon.

  • Suggested Action: To minimize over-bromination, use a stoichiometric amount of the brominating agent (typically 1.0 to 1.1 equivalents). Adding the brominating agent portion-wise can also help control the reaction.

Q3: My ¹H NMR spectrum shows a singlet around 4.6 ppm, but it's accompanied by another singlet around 4.7 ppm. What might the second singlet be?

A3: The presence of a singlet around 4.7 ppm, often accompanied by a broad singlet for a hydroxyl proton, suggests the formation of 3-fluoro-4-methylbenzyl alcohol . This is a common byproduct resulting from the hydrolysis of the benzyl bromide product, which can occur during the reaction workup if water is present.

  • ¹H NMR Troubleshooting: Look for a singlet for the benzylic CH₂OH protons around 4.7 ppm and a broad, exchangeable -OH peak.

  • ¹³C NMR Troubleshooting: A peak around 64 ppm is indicative of the benzylic carbon attached to a hydroxyl group.

  • Suggested Action: Ensure all reagents and solvents are anhydrous. During the workup, minimize contact with water and consider using a non-aqueous workup if possible.

Q4: I have unexpected signals in the aldehyde or carboxylic acid regions of my NMR spectra (around 9-10 ppm and 10-13 ppm in ¹H NMR, respectively). What are these?

A4: These signals indicate oxidation of your product. The peak around 9-10 ppm in the ¹H NMR is likely 3-fluoro-4-methylbenzaldehyde , while a broad peak between 10-13 ppm suggests the presence of 3-fluoro-4-methylbenzoic acid . Oxidation can occur if the reaction is exposed to air for extended periods, especially at elevated temperatures.

  • ¹H NMR Troubleshooting: A singlet around 9.9 ppm for the aldehydic proton or a broad singlet above 10 ppm for the carboxylic acid proton.

  • ¹³C NMR Troubleshooting: Look for a carbonyl carbon signal around 192 ppm for the aldehyde or around 170 ppm for the carboxylic acid.

  • Suggested Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q5: My ¹H NMR spectrum is complex, with multiple signals in the benzylic region (around 4.5-5.0 ppm). What other byproduct could be present?

A5: You may have formed an ether byproduct, such as bis(3-fluoro-4-methylbenzyl) ether . This can happen if the reaction conditions allow for the reaction of the benzyl bromide product with any alcohol present (including the hydrolysis product, 3-fluoro-4-methylbenzyl alcohol) or if a basic workup is used.

  • ¹H NMR Troubleshooting: Look for a singlet around 4.5-4.6 ppm corresponding to the two equivalent benzylic CH₂ groups of the ether.

  • ¹³C NMR Troubleshooting: Expect a signal for the benzylic ether carbon around 72 ppm.

  • Suggested Action: Use aprotic solvents and avoid basic conditions during workup if ether formation is a concern.

Summary of NMR Data for Identification

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts (δ) for this compound and its potential byproducts in CDCl₃. These values can be used as a reference for identifying impurities in your reaction mixture.

Table 1: ¹H NMR Data

Compound NameStructureAr-H (ppm)-CH₂Br / -CHBr₂ / -CH₂OH / -CHO / -COOH (ppm)-CH₃ (ppm)
3-Fluoro-4-methyltoluene (Starting Material)6.90 - 7.10 (m)-2.25 (s)
This compound (Product)7.00 - 7.25 (m)4.45 (s)2.30 (s)
3-Fluoro-4-methylbenzylidene bromide 7.10 - 7.40 (m)6.60 (s)2.35 (s)
3-Fluoro-4-methylbenzyl alcohol 7.00 - 7.20 (m)4.65 (s)2.28 (s)
3-Fluoro-4-methylbenzaldehyde 7.50 - 7.70 (m)9.90 (s)2.38 (s)
3-Fluoro-4-methylbenzoic acid 7.70 - 7.90 (m)~11-13 (br s)2.35 (s)
bis(3-Fluoro-4-methylbenzyl) ether 7.00 - 7.25 (m)4.55 (s)2.29 (s)

Table 2: ¹³C NMR Data

Compound NameAr-C (ppm)Ar-C-F (ppm)-CH₂Br / -CHBr₂ / -CH₂OH / C=O (ppm)-CH₃ (ppm)
3-Fluoro-4-methyltoluene (Starting Material)~115-138~162 (d, ¹JCF ≈ 245 Hz)-~20
This compound (Product)~120-140~161 (d, ¹JCF ≈ 246 Hz)~33~19
3-Fluoro-4-methylbenzylidene bromide ~122-142~160 (d, ¹JCF ≈ 248 Hz)~40~20
3-Fluoro-4-methylbenzyl alcohol ~114-142~162 (d, ¹JCF ≈ 245 Hz)~64~19
3-Fluoro-4-methylbenzaldehyde ~116-145~164 (d, ¹JCF ≈ 250 Hz)~191~20
3-Fluoro-4-methylbenzoic acid ~116-135~163 (d, ¹JCF ≈ 250 Hz)~170~20
bis(3-Fluoro-4-methylbenzyl) ether ~115-140~162 (d, ¹JCF ≈ 246 Hz)~72~19

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Coupling constants (J) are crucial for definitive identification, especially the large one-bond carbon-fluorine coupling (¹JCF).

Experimental Protocols

Benzylic Bromination of 3-Fluoro-4-methyltoluene

This protocol is a general procedure for the synthesis of this compound.

  • Materials:

    • 3-Fluoro-4-methyltoluene

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

    • Anhydrous carbon tetrachloride (CCl₄) or another suitable solvent (e.g., acetonitrile, cyclohexane)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methyltoluene (1.0 eq) in the chosen anhydrous solvent.

    • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of the radical initiator (e.g., 0.02 eq of AIBN).

    • Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask if a photochemical initiator is used.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide byproduct and wash it with a small amount of the solvent.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Logical Workflow for Byproduct Identification

The following diagram illustrates a logical workflow for identifying potential byproducts in a reaction mixture of this compound using NMR spectroscopy.

Byproduct_Identification_Workflow start Analyze NMR Spectrum of Crude Product q1 Singlet at ~2.3 ppm (CH3) and complex aromatic signals? start->q1 ans1_yes Unreacted Starting Material (3-Fluoro-4-methyltoluene) q1->ans1_yes Yes q2 Singlet at ~6.6 ppm (-CHBr2)? q1->q2 No ans1_yes->q2 ans2_yes Over-bromination Product (3-Fluoro-4-methylbenzylidene bromide) q2->ans2_yes Yes q3 Singlet at ~4.7 ppm (-CH2OH)? q2->q3 No ans2_yes->q3 ans3_yes Hydrolysis Product (3-Fluoro-4-methylbenzyl alcohol) q3->ans3_yes Yes q4 Signals at ~9.9 ppm (-CHO) or >10 ppm (-COOH)? q3->q4 No ans3_yes->q4 ans4_yes Oxidation Products (Aldehyde or Carboxylic Acid) q4->ans4_yes Yes q5 Additional singlet in benzylic region (~4.55 ppm)? q4->q5 No ans4_yes->q5 ans5_yes Ether Byproduct (bis(3-Fluoro-4-methylbenzyl) ether) q5->ans5_yes Yes end_node Pure Product Isolated q5->end_node No ans5_yes->end_node

Byproduct identification workflow using ¹H NMR spectroscopy.

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Fluoro-4-methylbenzyl bromide and 4-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A detailed comparative guide on the reactivity of two key halogenated organic compounds, 3-Fluoro-4-methylbenzyl bromide and 4-fluorobenzyl bromide, has been published to support researchers and professionals in the fields of medicinal chemistry and drug development. This guide provides a comprehensive analysis of their anticipated reactivity based on established principles of physical organic chemistry, supported by quantitative data and a detailed experimental protocol for empirical validation.

The reactivity of benzyl bromides in nucleophilic substitution reactions is of paramount importance in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. The rate and mechanism of these reactions are significantly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on the electronic effects of fluoro and methyl substituents to predict and explain the relative reactivity of the two titled compounds.

Predicted Reactivity and Electronic Effects

The reactivity of benzyl bromides in nucleophilic substitution reactions, which can proceed via either an S(_N)1 or S(_N)2 mechanism, is governed by the electronic properties of the substituents on the benzene ring. For primary benzylic halides, such as those under consideration, the S(_N)2 mechanism is generally favored. In an S(_N)2 transition state, there is a partial positive charge that develops on the benzylic carbon. Therefore, electron-donating groups (EDGs) can stabilize this transition state and accelerate the reaction, while electron-withdrawing groups (EWGs) will destabilize it and slow the reaction down.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to assess these substituent effects. The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ (rho), indicates the sensitivity of the reaction to these effects. For S(_N)2 reactions of benzyl derivatives, ρ is typically negative, signifying that electron-donating groups enhance the reaction rate.

4-fluorobenzyl bromide: The fluorine atom at the para position exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect). For fluorine, the inductive effect generally outweighs the resonance effect, making it a net electron-withdrawing group. However, its ability to donate electron density via resonance can partially stabilize a developing positive charge.

This compound: This compound has two substituents. The methyl group at the para position is an electron-donating group through both induction (+I effect) and hyperconjugation. The fluorine atom at the meta position exerts a purely electron-withdrawing inductive effect (-I effect), as resonance effects are negligible from the meta position.

To predict the relative reactivity, we can consider the additive effect of the Hammett sigma constants (σ). A more negative or less positive cumulative σ value corresponds to greater electron donation and thus, higher reactivity in an S(_N)2 reaction with a negative ρ value.

Data Presentation: Hammett Substituent Constants
SubstituentPositionHammett Constant (σ)Effect
Fluoropara (σ_p)+0.06[1]Weakly electron-withdrawing
Fluorometa (σ_m)+0.34[1][2]Electron-withdrawing
Methylpara (σ_p)-0.17[1]Electron-donating

Cumulative Hammett Constants:

  • 4-fluorobenzyl bromide: Σσ = σ_p(F) = +0.06

  • This compound: Σσ = σ_m(F) + σ_p(CH₃) = +0.34 + (-0.17) = +0.17

Based on this analysis, 4-fluorobenzyl bromide has a less positive cumulative Hammett constant, suggesting it is more electron-rich at the benzylic position compared to this compound. Therefore, 4-fluorobenzyl bromide is predicted to be more reactive towards nucleophiles in an S(_N)2 reaction.

Experimental Protocols: Determination of Solvolysis Rate Constants by Conductometry

To empirically determine the relative reactivity, a common method is to measure the kinetics of solvolysis, where the solvent acts as the nucleophile. The reaction produces hydrobromic acid (HBr), and the rate of reaction can be followed by monitoring the increase in the conductivity of the solution over time.[3][4]

Objective: To determine the first-order rate constants for the solvolysis of this compound and 4-fluorobenzyl bromide in an 80:20 ethanol-water mixture at a constant temperature.

Materials:

  • This compound

  • 4-fluorobenzyl bromide

  • Absolute ethanol

  • Deionized water

  • Conductometer with a thermostatted cell

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: Prepare an 80:20 (v/v) ethanol-water mixture.

  • Temperature Control: Equilibrate the solvent and the conductivity cell in a constant temperature water bath set to 25.0 ± 0.1 °C.

  • Stock Solution Preparation: Prepare dilute stock solutions (e.g., 0.01 M) of each benzyl bromide in the prepared solvent mixture.

  • Kinetic Run: a. Pipette a known volume of the thermostatted solvent into the conductivity cell. b. Inject a small, precise volume of the benzyl bromide stock solution into the cell to achieve a final concentration of approximately 1 x 10⁻⁴ M. c. Start monitoring the conductivity of the solution immediately. Record conductivity readings at regular time intervals until the reaction is complete (conductivity becomes constant).

  • Data Analysis: a. The rate constant (k) can be determined from the change in conductivity over time. The relationship between conductivity (G) and time (t) for a first-order reaction can be expressed as: ln(G_∞ - G_t) = -kt + ln(G_∞ - G₀), where G_t is the conductivity at time t, G₀ is the initial conductivity, and G_∞ is the conductivity at infinite time (reaction completion). b. A plot of ln(G_∞ - G_t) versus time will yield a straight line with a slope of -k. c. Compare the determined rate constants for the two compounds to establish their relative reactivity.

Visualization of Reactivity Factors

The following diagram illustrates the logical relationship between the substituent electronic effects and the predicted reactivity of the two benzyl bromides.

Caption: Electronic effects of substituents on S_N2 reactivity.

References

A Comparative NMR Analysis of 3-Fluoro-4-methylbenzyl Bromide and a Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical reagents is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-4-methylbenzyl bromide and related alternative compounds, offering valuable insights for compound verification and reaction monitoring.

Predicted ¹H and ¹³C NMR Analysis of this compound

Based on the principles of NMR spectroscopy and analysis of the provided alternative compounds, the following spectral characteristics for this compound can be anticipated:

  • ¹H NMR: The spectrum is expected to show a singlet for the benzylic protons (-CH₂Br) around 4.4-4.6 ppm. The aromatic region will display a complex pattern due to the fluorine-proton coupling. A doublet for the proton ortho to the fluorine, a doublet for the proton meta to the fluorine, and a singlet-like signal for the proton para to the fluorine are expected. The methyl group (-CH₃) will likely appear as a singlet around 2.3 ppm.

  • ¹³C NMR: The carbon of the benzylic methylene group (-CH₂Br) is predicted to have a chemical shift in the range of 30-35 ppm. The aromatic carbons will show distinct signals, with the carbon directly bonded to the fluorine exhibiting a large C-F coupling constant. The methyl carbon will resonate at approximately 20 ppm.

Comparative NMR Data of Benzyl Bromide Analogs

To facilitate the identification and differentiation of this compound, the following tables summarize the available ¹H and ¹³C NMR spectral data for 4-methylbenzyl bromide and 3-fluorobenzyl bromide.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, (J in Hz), Assignment
4-Methylbenzyl bromide CDCl₃7.29 (d, J=8.0 Hz, 2H, Ar-H), 7.14 (d, J=8.0 Hz, 2H, Ar-H), 4.48 (s, 2H, -CH₂Br), 2.35 (s, 3H, -CH₃)
3-Fluorobenzyl bromide CDCl₃7.35-7.25 (m, 1H, Ar-H), 7.18-7.08 (m, 2H, Ar-H), 7.05-6.95 (m, 1H, Ar-H), 4.47 (s, 2H, -CH₂Br)

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm, Assignment
4-Methylbenzyl bromide CDCl₃138.4 (C), 135.1 (C), 129.5 (CH), 129.2 (CH), 33.8 (-CH₂Br), 21.2 (-CH₃)
3-Fluorobenzyl bromide CDCl₃163.0 (d, J=246 Hz, C-F), 140.7 (d, J=7.5 Hz, C), 130.3 (d, J=8.2 Hz, CH), 124.6 (d, J=2.9 Hz, CH), 115.6 (d, J=21.2 Hz, CH), 115.1 (d, J=22.1 Hz, CH), 32.5 (-CH₂Br)

Experimental Protocol for NMR Analysis

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of benzyl bromide derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid compound (or 10-20 µL for a liquid sample) into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • For ¹H NMR:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • For ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to thousands).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the spin systems.

Visualizing Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the chemical structure and key logical relationships for the NMR analysis of this compound.

G Chemical Structure of this compound cluster_ring C1 C C2 C-F C1->C2 C3 C-CH₃ C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C-CH₂Br C5->C6 C6->C1

Caption: Chemical structure of this compound.

G NMR Analysis Workflow Sample Sample Preparation Acquisition NMR Data Acquisition (¹H & ¹³C) Sample->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis Comparison Comparison with Alternatives Analysis->Comparison Structure Structure Elucidation Analysis->Structure Comparison->Structure

Caption: A typical workflow for NMR-based structural analysis.

A Comparative Guide to Purity Assessment of 3-Fluoro-4-methylbenzyl Bromide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Fluoro-4-methylbenzyl bromide is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] A reverse-phase HPLC method is particularly suitable for this purpose.

Purity Analysis by HPLC

A robust HPLC method allows for the separation and quantification of this compound from its potential impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

ParameterResult
Retention Time8.5 min
Purity by Area %99.5%
Impurity 1 (RT 4.2 min)0.2%
Impurity 2 (RT 6.8 min)0.3%
Total Impurities 0.5%

Experimental Protocol: HPLC Method

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60% acetonitrile, increasing to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 254 nm.[1]

    • Injection Volume: 10 µL.[1]

Method Validation

The validation of the analytical method should be conducted in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For similar benzyl bromide derivatives, LOD and LOQ values have been reported in the range of 0.05 μg/mL and 0.2 μg/mL, respectively, indicating high sensitivity.[2]

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for purity assessment. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are viable alternatives.

Analytical MethodPrincipleAdvantagesLimitations
HPLC-UV Separation based on polarity, detection by UV absorbance.High resolution, suitable for non-volatile and thermally labile compounds, high sensitivity with UV detection.[3][4]Requires reference standards for impurity identification and quantification.
GC-FID Separation based on boiling point and polarity, detection by Flame Ionization Detector (FID).Excellent for volatile impurities, high sensitivity.Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.
qNMR Quantitative analysis based on the integration of NMR signals relative to a certified internal standard.Provides structural information, does not require a reference standard for the analyte, highly accurate.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Workflow: Purity Assessment

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample 3-Fluoro-4-methylbenzyl bromide Sample Dissolve Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column, Gradient Elution) Filter->HPLC UV_Detector UV Detection (220 nm & 254 nm) HPLC->UV_Detector Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: Experimental workflow for the purity assessment of this compound by HPLC.

Logical Comparison of Analytical Techniques

cluster_compound Analyte cluster_methods Analytical Methods cluster_parameters Comparison Parameters Analyte This compound HPLC HPLC-UV Analyte->HPLC GC GC-FID Analyte->GC qNMR qNMR Analyte->qNMR Sensitivity Sensitivity HPLC->Sensitivity High Specificity Specificity HPLC->Specificity High Volatility Volatility Requirement HPLC->Volatility Low Structural_Info Structural Information HPLC->Structural_Info Low GC->Sensitivity Very High GC->Specificity High GC->Volatility High GC->Structural_Info Low qNMR->Sensitivity Low qNMR->Specificity Very High qNMR->Volatility Low qNMR->Structural_Info High

Caption: Logical comparison of HPLC, GC, and qNMR for the purity analysis of this compound.

Potential Impurities

The synthesis of this compound and related benzyl bromides can result in several impurities.[5] These may include:

  • Starting Material: Unreacted 3-fluoro-4-methyltoluene.

  • Over-brominated Species: 3-Fluoro-4-(dibromomethyl)toluene.

  • Isomers: Positional isomers such as 2-fluoro-5-methylbenzyl bromide.

  • Hydrolysis Product: 3-Fluoro-4-methylbenzyl alcohol.

A well-developed HPLC method should be capable of separating the main compound from these potential impurities.

Conclusion

High-Performance Liquid Chromatography is a highly effective and versatile method for the purity assessment of this compound. Its ability to separate non-volatile compounds with high resolution makes it the preferred technique in many pharmaceutical quality control laboratories. While GC and qNMR offer complementary information and can be valuable for specific applications, HPLC provides a robust and reliable platform for routine purity testing, ensuring the quality and consistency of this critical synthetic intermediate. The use of derivatization agents can further enhance the sensitivity and specificity of HPLC methods, particularly for the detection of potential genotoxic impurities at trace levels.[3][4][6]

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Fluoro-4-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient preparation of key intermediates is paramount. 3-Fluoro-4-methylbenzyl bromide is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of the most common and effective synthetic routes to this target molecule, supported by experimental data and detailed protocols to aid in the selection of the most suitable method based on efficiency, safety, and scalability.

Executive Summary

Two primary synthetic strategies for the preparation of this compound have been evaluated:

  • Route 1: Direct Benzylic Bromination. This single-step approach involves the radical bromination of the methyl group of 3-fluoro-4-methyltoluene.

  • Route 2: Two-Step Synthesis from 3-Fluoro-4-methylbenzaldehyde. This route consists of the reduction of the aldehyde to the corresponding benzyl alcohol, followed by bromination.

The direct benzylic bromination (Route 1) offers the most straightforward and atom-economical approach. However, the two-step synthesis from the corresponding aldehyde (Route 2) can also be highly efficient and may be preferable depending on the availability of starting materials and the desired scale of the reaction.

Comparative Data

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: Benzylic BrominationRoute 2: Two-Step Synthesis from Aldehyde
Starting Material 3-Fluoro-4-methyltoluene3-Fluoro-4-methylbenzaldehyde
Key Reagents N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)1. Sodium Borohydride (NaBH₄) 2. Phosphorus Tribromide (PBr₃)
Number of Steps 12
Typical Overall Yield 70-90% (estimated based on similar substrates)~85-95% (estimated based on typical yields for each step)
Reaction Time 4-12 hours3-6 hours
Reaction Temperature Reflux (e.g., CCl₄: ~77°C, Acetonitrile: ~82°C) or Room Temperature (with specific promoters)Step 1: 0°C to Room Temperature Step 2: 0°C to Room Temperature
Purification Filtration, Recrystallization or Column ChromatographyAqueous workup, Extraction, Column Chromatography

Synthetic Route Diagrams

G cluster_0 Route 1: Benzylic Bromination 3-Fluoro-4-methyltoluene 3-Fluoro-4-methyltoluene 3-Fluoro-4-methylbenzyl bromide_1 This compound 3-Fluoro-4-methyltoluene->3-Fluoro-4-methylbenzyl bromide_1 NBS, AIBN CCl₄, Reflux

Diagram 1. Route 1: Direct Benzylic Bromination.

G cluster_1 Route 2: Two-Step Synthesis 3-Fluoro-4-methylbenzaldehyde 3-Fluoro-4-methylbenzaldehyde 3-Fluoro-4-methylbenzyl alcohol 3-Fluoro-4-methylbenzyl alcohol 3-Fluoro-4-methylbenzaldehyde->3-Fluoro-4-methylbenzyl alcohol NaBH₄ Methanol, 0°C to RT 3-Fluoro-4-methylbenzyl bromide_2 This compound 3-Fluoro-4-methylbenzyl alcohol->3-Fluoro-4-methylbenzyl bromide_2 PBr₃ CH₂Cl₂, 0°C to RT

Diagram 2. Route 2: Two-Step Synthesis from Aldehyde.

Experimental Protocols

Route 1: Benzylic Bromination of 3-Fluoro-4-methyltoluene

This protocol is based on the general principles of the Wohl-Ziegler bromination.

Materials:

  • 3-Fluoro-4-methyltoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Hexane

Procedure:

  • To a solution of 3-fluoro-4-methyltoluene (1.0 eq) in CCl₄ (or CH₃CN), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC. The reaction is typically complete within 4-12 hours.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from hexane or by column chromatography on silica gel to afford this compound.

Route 2: Two-Step Synthesis from 3-Fluoro-4-methylbenzaldehyde

Step 1: Reduction of 3-Fluoro-4-methylbenzaldehyde

Materials:

  • 3-Fluoro-4-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 3-fluoro-4-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-4-methylbenzyl alcohol, which is often of sufficient purity for the next step.

Expected Yield: Reductions of this type are generally very high-yielding, often exceeding 95%.

Step 2: Bromination of 3-Fluoro-4-methylbenzyl alcohol

Materials:

  • 3-Fluoro-4-methylbenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 3-fluoro-4-methylbenzyl alcohol (1.0 eq) in dichloromethane in a round-bottom flask and cool to 0°C.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to give this compound.

Expected Yield: The conversion of primary benzyl alcohols to benzyl bromides with PBr₃ typically proceeds with yields of 90-95%.[1][2][3]

Conclusion

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 is the more direct and atom-economical choice, making it attractive for large-scale synthesis, provided that the starting material, 3-fluoro-4-methyltoluene, is readily available and cost-effective. The use of radical initiators and halogenated solvents requires appropriate safety precautions.

  • Route 2 offers a highly efficient and predictable two-step sequence starting from the corresponding aldehyde. The reactions are generally high-yielding and proceed under mild conditions. This route may be more practical if 3-fluoro-4-methylbenzaldehyde is a more accessible starting material.

The choice between these routes will ultimately depend on factors such as the cost and availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities and safety protocols. For rapid, small-scale synthesis where the aldehyde is available, Route 2 may be preferable due to its mild conditions and high yields. For larger-scale industrial production, the single-step benzylic bromination of Route 1 is likely to be the more cost-effective option.

References

A Comparative Analysis of the Electrophilic Potential of 3-Fluoro-4-methylbenzyl bromide and its Chloro- Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Electrophilicity and Reactivity

In the landscape of drug discovery and organic synthesis, the reactivity of benzyl halides is a critical parameter influencing their application as alkylating agents. This guide provides a detailed comparison of the electrophilic potential of 3-Fluoro-4-methylbenzyl bromide and its corresponding chloro-analogue, 3-Chloro-4-methylbenzyl bromide. By examining their electronic properties and providing a framework for evaluating their reactivity through established experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in experimental design.

Executive Summary

The electrophilic potential of a benzyl bromide is fundamentally governed by the electronic effects of the substituents on the aromatic ring. Both fluorine and chlorine are electronegative atoms that exert an electron-withdrawing inductive effect (-I), which can influence the stability of the transition state in nucleophilic substitution reactions. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R). The interplay of these two opposing effects determines the overall reactivity of the molecule.

Based on established principles of physical organic chemistry, This compound is predicted to have a slightly higher electrophilic potential and thus be more reactive towards nucleophiles than 3-Chloro-4-methylbenzyl bromide . This is primarily attributed to the stronger electron-withdrawing inductive effect of fluorine compared to chlorine, which makes the benzylic carbon more electron-deficient and susceptible to nucleophilic attack. While both halogens exhibit a resonance effect, the inductive effect is generally considered to be the dominant factor in determining the reactivity of halo-substituted benzyl halides.

Data Presentation: A Comparative Overview

To quantitatively assess the electronic influence of the fluoro and chloro substituents, we can refer to the Hammett substituent constants (σ). These constants provide an empirical measure of the electron-donating or electron-withdrawing nature of a substituent.

CompoundSubstituent (at position 3)Hammett Constant (σ_meta)Predicted Relative Reactivity
This compoundFluoro+0.34[1]Higher
3-Chloro-4-methylbenzyl bromideChloro+0.37[1]Lower

Note: While the Hammett constants for the 3-substituents are very similar, the greater electronegativity of fluorine is expected to have a more pronounced localized inductive effect on the benzylic carbon.

Physical properties of the two compounds are summarized below:

PropertyThis compound3-Chloro-4-methylbenzyl bromide
Molecular Formula C₈H₈BrFC₈H₈BrCl
Molecular Weight 203.05 g/mol 219.50 g/mol
Appearance -Liquid[2]
Boiling Point -109-110 °C at 12 mmHg[2]
Density -1.565 g/mL at 25 °C[2]
Refractive Index -n20/D 1.588[2]

Theoretical Framework: Understanding the Reactivity

The electrophilic potential of benzyl bromides is most commonly evaluated through nucleophilic substitution reactions, which can proceed through two primary mechanisms: Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution).

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. The rate of this reaction is sensitive to steric hindrance and the electrophilicity of the carbon atom. A more electron-deficient benzylic carbon will accelerate the reaction.

Sₙ1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. The rate-determining step is the formation of this carbocation. The stability of the carbocation is paramount, and electron-donating groups on the benzene ring will stabilize the carbocation and accelerate the reaction.

For primary benzyl bromides like the ones discussed here, the Sₙ2 pathway is generally favored, especially with good nucleophiles.[3] However, under solvolytic conditions (where the solvent acts as the nucleophile), an Sₙ1 mechanism can become competitive.

The dominant electronic effect of both fluorine and chlorine in the meta position is the electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic substitution but, more importantly for this discussion, it increases the partial positive charge on the benzylic carbon, making it more electrophilic. Since fluorine is more electronegative than chlorine, it exerts a stronger -I effect. This leads to a greater polarization of the C-Br bond and a more electrophilic benzylic carbon in the fluoro-analogue, thus favoring a faster Sₙ2 reaction.

Experimental Protocols

To empirically determine the relative electrophilic potential of this compound and its chloro-analogue, a kinetic study of their reaction with a common nucleophile is recommended. A solvolysis reaction in a mixed solvent system (e.g., ethanol-water) is a well-established method for this purpose.[4]

Experimental Protocol: Kinetic Analysis of Solvolysis by Conductometry

This protocol is adapted from established methods for studying the solvolysis of benzyl halides.[4]

Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and 3-Chloro-4-methylbenzyl bromide in 80% aqueous ethanol.

Materials:

  • This compound

  • 3-Chloro-4-methylbenzyl bromide

  • Absolute Ethanol (ACS grade)

  • Deionized Water

  • Conductivity meter with a dipping cell

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare a sufficient volume of 80% (v/v) ethanol-water by mixing 800 mL of absolute ethanol with 200 mL of deionized water. Allow the solution to reach thermal equilibrium in the constant temperature water bath set to 25.0 ± 0.1 °C.

  • Substrate Solution Preparation: Prepare fresh ~0.01 M solutions of both this compound and 3-Chloro-4-methylbenzyl bromide in a small amount of anhydrous acetone.

  • Kinetic Run: a. Place a known volume (e.g., 50.0 mL) of the 80% ethanol-water solvent into a reaction vessel equipped with the conductivity cell. Allow the solvent to equilibrate to the bath temperature. b. Initiate the reaction by injecting a small, known volume (e.g., 0.1 mL) of the substrate solution into the solvent with vigorous stirring. c. Start the stopwatch simultaneously with the injection. d. Record the conductivity of the solution at regular time intervals until the conductivity reading becomes constant, indicating the completion of the reaction. The reaction produces HBr, which increases the conductivity of the solution.

  • Data Analysis: a. The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this line will be -k. b. Alternatively, the Guggenheim method can be used if the final conductivity is difficult to determine accurately.

  • Comparison: Repeat the experiment under identical conditions for the other benzyl bromide. The ratio of the rate constants will provide a quantitative measure of their relative electrophilic potential.

Mandatory Visualizations

Logical Relationship of Substituent Effects on Reactivity

G substituent Substituent at meta-position (Fluoro vs. Chloro) inductive Inductive Effect (-I) substituent->inductive resonance Resonance Effect (+R) substituent->resonance electronegativity Electronegativity (F > Cl) inductive->electronegativity benzylic_carbon Electrophilicity of Benzylic Carbon inductive->benzylic_carbon Increases resonance->benzylic_carbon Decreases (minor effect from meta) reactivity Reactivity in Sₙ2 Reaction benzylic_carbon->reactivity Increases

Caption: Influence of substituent effects on Sₙ2 reactivity.

Experimental Workflow for Kinetic Analysis

G start Prepare 80% Ethanol-Water and Substrate Solutions equilibrate Equilibrate Solvent in Reaction Vessel start->equilibrate inject Inject Substrate & Start Timer equilibrate->inject measure Record Conductivity vs. Time inject->measure plot Plot ln(G∞ - Gt) vs. Time measure->plot calculate Calculate Rate Constant (k) from Slope plot->calculate compare Compare k values for Fluoro and Chloro Analogues calculate->compare

Caption: Workflow for determining solvolysis rate constants.

Conclusion

The electrophilic potential of this compound is anticipated to be greater than that of 3-Chloro-4-methylbenzyl bromide. This prediction is rooted in the fundamental electronic properties of fluorine and chlorine, specifically the dominant inductive electron-withdrawing effect of the halogen substituents. For researchers engaged in synthetic chemistry and drug development, this seemingly subtle difference in reactivity can have significant implications for reaction kinetics, yield, and by-product formation. The provided experimental protocol offers a robust framework for the empirical validation of this theoretical comparison, enabling a data-driven approach to the selection and utilization of these important synthetic intermediates.

References

Comparative Kinetic Analysis of 3-Fluoro-4-methylbenzyl bromide and Analogous Electrophiles in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of benzyl halides is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electrophilicity of the benzylic carbon and stabilize or destabilize the transition states of both SN1 and SN2 reactions. In the case of 3-Fluoro-4-methylbenzyl bromide, the fluorine atom at the meta position acts as an electron-withdrawing group through its inductive effect (-I), while the methyl group at the para position is an electron-donating group through hyperconjugation (+I, +σ). The interplay of these opposing effects will dictate the compound's reactivity compared to unsubstituted benzyl bromide and other derivatives.

Data Presentation: Comparative Reaction Kinetics

To provide a quantitative basis for comparison, the following tables summarize kinetic data for the reactions of various substituted benzyl bromides with different nucleophiles and under different conditions. This data allows for a direct comparison of the impact of various substituents on the reaction rates.

Table 1: Relative Rate Constants for the Reaction of Substituted Benzyl Bromides with Pyridine in Acetone at 40°C [1]

Substituent (R) in R-C₆H₄CH₂BrRelative Rate Constant (k_R / k_H)
H1.00
4-Methyl1.66[1]
4-Ethyl1.40[1]

Note: The data indicates that electron-donating groups like methyl and ethyl at the para position increase the rate of this SN2 reaction, likely by stabilizing the electron-deficient transition state.[1]

Table 2: First-Order Rate Constants for Solvolysis of Ring-Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C [2]

Substituentk_solv (s⁻¹)
4-Methoxy2.2[2]
3,4-Dinitro1.1 x 10⁻⁸[2]

Note: This data for benzyl chlorides illustrates the dramatic effect of substituents on SN1-type solvolysis rates. Strong electron-donating groups significantly accelerate the reaction by stabilizing the benzylic carbocation intermediate, while strong electron-withdrawing groups have a pronounced retarding effect.[2]

Experimental Protocols

The following is a detailed methodology for a typical kinetic study of the reaction between a substituted benzyl bromide and a nucleophile, which can be adapted for this compound.

Kinetic Measurement by Conductometry [3][4]

This method is suitable for reactions that produce ions, leading to a change in the electrical conductivity of the solution over time.

Materials:

  • This compound (or other substituted benzyl bromide)

  • Nucleophile (e.g., a substituted benzylamine)[4]

  • High-purity solvent (e.g., methanol, 80% ethanol)[3][4]

  • Conductometer with a suitable conductivity cell

  • Thermostated water bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare stock solutions of the substituted benzyl bromide and the nucleophile of known concentrations in the chosen solvent.

  • Temperature Equilibration: Place the reactant solutions and a reaction vessel containing the solvent in a thermostated water bath to allow them to reach the desired reaction temperature.

  • Reaction Initiation: Pipette a known volume of the nucleophile solution into the reaction vessel. Initiate the reaction by adding a known volume of the benzyl bromide solution and start the timer simultaneously.

  • Conductivity Measurement: Immediately immerse the conductivity cell into the reaction mixture and record the conductivity at regular time intervals. The reaction is followed until a constant conductivity reading is obtained, indicating the completion of the reaction (C∞).

  • Data Analysis: The second-order rate constant (k) can be determined from the integrated rate law for a second-order reaction where the initial concentrations of the reactants are equal. If the concentrations are unequal, the appropriate integrated rate law should be used.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and a typical experimental workflow for the kinetic studies described.

Caption: SN2 reaction pathway for a benzyl bromide.

SN1_Reaction_Pathway Reactant R-CH₂-Br Intermediate R-CH₂⁺ + Br⁻ Reactant->Intermediate Ionization (rate-determining) Product R-CH₂-Nu + H⁺ Intermediate->Product Solvent Nu-H Solvent->Product Nucleophilic Attack

Caption: SN1 reaction pathway for a benzyl bromide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Substrate & Nucleophile) Equilibrate Equilibrate Solutions to Reaction Temperature Prep_Solutions->Equilibrate Mix Mix Reactants Equilibrate->Mix Measure Measure Conductivity over Time Mix->Measure Plot Plot Conductivity vs. Time Measure->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

Caption: Workflow for a kinetic study using conductometry.

References

Navigating Stereoselectivity: A Comparative Guide to Reactions with 3-Fluoro-4-methylbenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical outcome of reactions is paramount. This guide provides a comparative analysis of stereoselective reactions involving derivatives of 3-Fluoro-4-methylbenzyl bromide, a versatile building block in medicinal chemistry. Due to a lack of specific published data on this particular reagent, this guide draws upon comparative studies of structurally analogous substituted benzyl bromides to predict its behavior and facilitate the design of stereoselective syntheses.

This guide explores two key classes of stereoselective reactions where derivatives of this compound could be employed: enantioselective alkylation of prochiral nucleophiles and transition metal-catalyzed cross-coupling reactions.

Enantioselective SN2 Alkylation of Homoenolates

The enantioselective alkylation of prochiral nucleophiles is a powerful tool for the construction of stereogenic centers. N-Heterocyclic Carbene (NHC) catalysis has emerged as a robust method for the enantioselective SN2 alkylation of homoenolates with a variety of benzyl bromides.[1] The following table summarizes the performance of various substituted benzyl bromides in this reaction, providing a valuable benchmark for predicting the reactivity of this compound.

Electrophile (Substituted Benzyl Bromide)Yield (%)[1]ee (%)[1]
Benzyl bromide8595
4-Methylbenzyl bromide8896
4-Methoxybenzyl bromide9097
4-Fluorobenzyl bromide8294
4-Chlorobenzyl bromide8495
4-Bromobenzyl bromide8695
4-(Trifluoromethyl)benzyl bromide7892
3-Methylbenzyl bromide8795
3-Methoxybenzyl bromide8996
2-Methylbenzyl bromide7590
2-Chlorobenzyl bromide7892

Analysis and Prediction for this compound:

The data suggests that both electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated, leading to high yields and excellent enantioselectivities.[1] For this compound, the opposing electronic effects of the fluoro (electron-withdrawing) and methyl (electron-donating) groups might lead to a reactivity profile similar to that of unsubstituted benzyl bromide or other mono-substituted analogues. The steric hindrance from the meta-fluoro and para-methyl groups is not expected to be significant enough to drastically reduce the yield or enantioselectivity, as demonstrated by the tolerance for ortho-substituted benzyl bromides. It is therefore reasonable to predict that this compound would be a suitable electrophile in this NHC-catalyzed enantioselective alkylation, likely affording the product in high yield and with excellent enantiomeric excess.

Experimental Protocol: General Procedure for Enantioselective SN2 Alkylation of Homoenolates[1]

To a solution of the enal (0.1 mmol), the respective benzyl bromide (0.15 mmol), and the N-heterocyclic carbene (NHC) precursor (0.02 mmol) in anhydrous acetonitrile (1.0 mL) is added potassium acetate (0.15 mmol) and methanol (1.0 mmol) at 0 °C. The reaction mixture is stirred at this temperature for 12 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Enol + Benzyl Bromide + NHC Precursor solvent Acetonitrile stirring Stir at 0°C for 12h reagents->stirring additives KOAc + Methanol additives->stirring quench Quench with aq. NH4Cl stirring->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Chromatography concentrate->purify product Final Product purify->product

Experimental workflow for NHC-catalyzed alkylation.

Nickel-Catalyzed Enantioselective Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions offer another avenue for the stereoselective functionalization of benzyl bromides. Nickel-catalyzed reactions, in particular, have proven effective for the enantioselective coupling of racemic secondary benzyl bromides with various nucleophiles. While this compound is a primary bromide, its derivatives, such as α-substituted variants, could be suitable substrates for such transformations.

Comparative studies on the nickel-catalyzed enantioselective cross-coupling of racemic secondary benzyl bromides with organozinc reagents have shown that the electronic properties of the substituents on the aromatic ring can influence the reaction's efficiency and stereoselectivity.

Illustrative Reaction Scheme:

reaction_scheme rac_benzyl_bromide Racemic Substituted Benzyl Bromide plus + rac_benzyl_bromide->plus organozinc R-ZnX arrow Ni-catalyst Chiral Ligand organozinc->arrow plus->organozinc product Enantioenriched Coupling Product arrow->product

General scheme for Ni-catalyzed cross-coupling.

Due to the lack of a systematic comparative table for a single type of Ni-catalyzed cross-coupling with various substituted benzyl bromides in the searched literature, a direct quantitative comparison is challenging. However, the general principles of electronic and steric effects apply. Electron-donating groups on the benzyl bromide can facilitate oxidative addition to the nickel center, while bulky substituents may hinder the approach of the catalyst or nucleophile.

For a hypothetical α-substituted derivative of this compound, the electronic balance of the fluoro and methyl groups would likely render it a suitable substrate. The development of specific chiral ligands is often crucial for achieving high enantioselectivity in these reactions.

Experimental Protocol: General Procedure for Nickel-Catalyzed Enantioselective Negishi Coupling

This is a generalized protocol and would require optimization for a specific substrate.

In a glovebox, a vial is charged with the nickel catalyst (e.g., NiCl2(dme)), the chiral ligand, and a magnetic stir bar. Anhydrous solvent (e.g., THF or DME) is added, and the mixture is stirred until a homogeneous solution is formed. The racemic benzyl bromide derivative is then added, followed by the dropwise addition of the organozinc reagent at a low temperature (e.g., 0 °C or -20 °C). The reaction is stirred at the specified temperature for a set period. The reaction is then quenched, typically with saturated aqueous ammonium chloride, and warmed to room temperature. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., MgSO4 or Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the enantioenriched product.

Conclusion

While the direct application of this compound in stereoselective reactions is not yet extensively documented, this guide provides a framework for predicting its behavior based on data from analogous substituted benzyl bromides. The presented data on enantioselective alkylation suggests that this compound is a promising candidate for achieving high stereoselectivity. For more complex transformations like transition metal-catalyzed cross-couplings of its derivatives, the electronic and steric properties of the 3-fluoro and 4-methyl substituents will be key determinants of reactivity and selectivity, necessitating careful optimization of reaction conditions and chiral ligands. This comparative approach, leveraging data from similar structures, serves as a valuable starting point for the rational design of stereoselective syntheses utilizing this important fluorinated building block.

References

A Comparative Guide to the Impact of Fluorine Substitution on the Reactivity of Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties, a strategy widely employed in medicinal chemistry and materials science. This guide provides an objective comparison of how fluorine substitution on the benzyl ring and at the benzylic position influences the reactivity of benzyl bromides in nucleophilic substitution reactions. The analysis is supported by experimental data, detailed protocols, and visualizations of the underlying chemical principles.

The Dual Electronic Nature of Fluorine: Inductive vs. Resonance Effects

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) that can significantly influence reaction rates. This effect generally destabilizes electron-deficient intermediates like carbocations.[1][2] Conversely, fluorine's lone pairs can participate in resonance, donating electron density (+R), an effect that can stabilize adjacent carbocations.[3] The balance between these opposing effects is key to understanding the reactivity of fluorinated benzyl bromides.

  • Inductive Effect (-I): Decreases electron density in the molecule, destabilizing carbocation intermediates formed in SN1 reactions.

  • Resonance Effect (+R): Donates lone-pair electrons to an adjacent empty p-orbital, which can stabilize a benzylic carbocation.[1][3]

Generally, the inductive effect of fluorine is dominant, but the resonance effect can play a crucial role, particularly when the fluorine is positioned to directly stabilize a positive charge.

Impact on Nucleophilic Substitution Mechanisms: SN1 vs. SN2

Benzyl bromides can react via both SN1 and SN2 pathways. The preferred mechanism depends on the stability of the benzylic carbocation and steric hindrance at the reaction center. Fluorine substitution can shift this balance.

  • SN1 Reaction: Proceeds through a carbocation intermediate. Electron-withdrawing fluorine substituents generally destabilize this intermediate, slowing down or inhibiting the SN1 pathway.[1]

  • SN2 Reaction: Involves a backside attack by a nucleophile on the carbon-bromine bond. The strong inductive effect of α-fluorine atoms can significantly decelerate the SN2 rate by destabilizing the electron-rich transition state.[4]

Quantitative Comparison of Reactivity

The decelerating effect of fluorine substitution is evident from kinetic studies. The presence of fluorine atoms at the benzylic (α) position, in particular, leads to a dramatic decrease in reactivity towards nucleophilic substitution.

CompoundRelative Rate (SN2 with N3⁻)Reaction ConditionsReference
PhCH2Br1NaN3, HMPA[4]
PhCF2Br0.000005NaN3, HMPA[4]
n-C7H15Br1NaN3, MeOH[4]
n-RFCH2Br0.00002NaN3, MeOH[4]

Table 1: Relative rates of SN2 reactions for fluorinated and non-fluorinated bromides. The data clearly shows a significant rate decrease upon α-difluorination of benzyl bromide and β-fluorination of alkyl bromides.

Further evidence comes from studies on the nucleophilic fluorination of α-carbonyl benzyl bromides, where yields can be influenced by substituents on the aromatic ring.

Substrate (α-bromo phenylacetate)SubstituentYield (%) Method AYield (%) Method BReference
1b 4-F7586[5]
1c 4-Cl7388[5]
1d 4-Br7085[5]
1f 4-Me7281[5]
1g 2-MeO7690[5]

Table 2: Isolated yields for the nucleophilic fluorination of substituted α-bromo benzylacetates. Method A: Et3N·3HF, K3PO4, MeCN, 80 °C. Method B: AgF, Et3N·3HF, MeCN, r.t.[5]

Experimental Protocols

A. General Procedure for Nucleophilic Fluorination (Method A)

This protocol is adapted from the fluorination of α-carbonyl benzyl bromides.[5]

  • Reaction Setup: To a flame-dried screw-capped vial equipped with a magnetic stir bar, add the substituted α-bromo benzylacetate substrate (1.0 equiv., 0.15 mmol).

  • Reagent Addition: Add potassium phosphate (K3PO4) (1.2 equiv., 0.18 mmol) and acetonitrile (MeCN, 1.5 mL).

  • Fluorinating Agent: Carefully add triethylamine tris(hydrogen fluoride) (Et3N·3HF) (8.0 equiv., 1.2 mmol) to the mixture at room temperature.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or 19F NMR.

  • Workup: Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Kinetic Measurement via Hammett Plot Analysis

The Hammett equation, log(k/k₀) = σρ, is a powerful tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of benzyl derivatives.[6][7]

  • Substrate Preparation: Synthesize a series of meta- and para-substituted benzyl bromides.

  • Reaction: Conduct the nucleophilic substitution reaction for each substituted benzyl bromide under identical conditions (e.g., with benzylamine in methanol).[8]

  • Rate Measurement: Measure the rate of each reaction. A common method is to monitor the change in conductivity of the solution over time as the bromide ion is produced.[8]

  • Data Analysis: Calculate the second-order rate constant (k) for each reaction.

  • Hammett Plot: Plot log(k/k₀) versus the appropriate Hammett substituent constant (σ), where k₀ is the rate constant for the unsubstituted benzyl bromide.

  • Interpretation: The slope of the line gives the reaction constant (ρ). A negative ρ value indicates that electron-donating groups accelerate the reaction (buildup of positive charge in the transition state, characteristic of an SN1-like mechanism), while a positive ρ value indicates that electron-withdrawing groups accelerate the reaction (buildup of negative charge, as in some SN2 reactions).[6][7]

Conclusion

The impact of fluorine substitution on the reactivity of benzyl bromides is a direct consequence of its potent, and often dominant, electron-withdrawing inductive effect.

  • α-Fluorination: Drastically reduces reactivity in both SN1 and SN2 pathways. The SN1 route is hindered by carbocation destabilization, while the SN2 route is slowed by destabilization of the electron-rich transition state.[4]

  • Aromatic Fluorination: The effect is more nuanced and can be quantified using Hammett analysis. As an electron-withdrawing group on the ring, fluorine generally disfavors reactions that proceed through a benzylic carbocation (SN1) and can have a smaller, context-dependent effect on SN2 reactions.

For drug development professionals and synthetic chemists, these findings are critical. While fluorination can enhance metabolic stability or binding affinity, it simultaneously reduces the susceptibility of the benzylic position to nucleophilic attack. This trade-off must be carefully considered during the design of novel chemical entities. The choice of reaction conditions, such as the use of highly reactive fluorinating agents or catalysts, may be necessary to overcome the inherent inertness of fluorinated benzyl bromides.[4][5]

References

A Comparative Analysis of 3-Fluoro-4-methylbenzyl bromide and Other Substituted Benzyl Halides in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzyl halides are pivotal building blocks in organic synthesis, particularly in the development of novel therapeutic agents. Their reactivity in nucleophilic substitution reactions allows for the facile introduction of a substituted benzyl moiety, a common scaffold in many biologically active molecules. This guide provides a comparative analysis of 3-Fluoro-4-methylbenzyl bromide against other commonly utilized substituted benzyl halides, including 4-fluorobenzyl bromide, 4-methylbenzyl bromide, and the parent benzyl bromide. The comparison focuses on their physicochemical properties, relative reactivity in nucleophilic substitution reactions, and their application in the synthesis of bioactive compounds, supported by established chemical principles and representative experimental data.

Physicochemical Properties

The physicochemical properties of a reagent are critical in determining its suitability for specific reaction conditions, including solubility and boiling point for reaction setup and workup. The table below summarizes key properties of the compared benzyl halides.

PropertyThis compound4-Fluorobenzyl bromide4-Methylbenzyl bromideBenzyl bromide
CAS Number 145075-44-1459-46-1[1][2]104-81-4[3][4][5][6]100-39-0
Molecular Formula C₈H₈BrFC₇H₆BrF[1]C₈H₉Br[3][4][5]C₇H₇Br
Molecular Weight 203.05 g/mol 189.02 g/mol [1]185.06 g/mol [4][5]171.03 g/mol
Boiling Point Not readily available85 °C at 15 mmHg[1][2]218-220 °C[4]198-199 °C
Melting Point Not readily available~ -3.66 °C[7]34-36 °C[4]-3 to -1 °C
Density Not readily available1.517 g/mL at 25 °C[1][2]1.33 g/mL[3]1.438 g/mL at 25 °C

Comparative Reactivity in Nucleophilic Substitution Reactions

The reactivity of benzyl halides in nucleophilic substitution reactions is predominantly governed by the electronic effects of the substituents on the benzene ring. These reactions typically proceed via an S_N2 mechanism for primary benzyl halides, where the nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group.[8] The rate of this reaction is sensitive to the stability of the transition state.

Electron-donating groups (EDGs) on the aromatic ring, such as a methyl group, increase the electron density at the benzylic carbon, which can stabilize the transition state and thus accelerate the reaction. Conversely, electron-withdrawing groups (EWGs), such as a fluoro group, decrease the electron density at the benzylic carbon, which can destabilize the transition state and slow down the reaction.

Based on these principles, a qualitative and estimated quantitative comparison of the relative reactivity of the selected benzyl halides in a typical S_N2 reaction can be made.

CompoundSubstituentsElectronic EffectPredicted Relative Reactivity (S_N2)
4-Methylbenzyl bromide -CH₃ (para)Electron-donating (hyperconjugation and inductive effect)Highest
This compound -F (meta), -CH₃ (para)-F: Electron-withdrawing (inductive), -CH₃: Electron-donatingIntermediate
Benzyl bromide NoneReference compoundBaseline
4-Fluorobenzyl bromide -F (para)Electron-withdrawing (inductive) > Electron-donating (resonance)Lowest

The following diagram illustrates the influence of substituents on the transition state of the S_N2 reaction.

G Logical Relationship of Substituent Effects on S_N2 Reactivity cluster_reactivity Factors Influencing Reactivity Substituent Substituent Electronic Effect Electronic Effect Transition State Stability Transition State Stability Reaction Rate Reaction Rate Electron Donating Group (e.g., -CH3) Electron Donating Group (e.g., -CH3) Stabilizes Transition State Stabilizes Transition State Electron Donating Group (e.g., -CH3)->Stabilizes Transition State Increases electron density on benzylic carbon Increases Reaction Rate Increases Reaction Rate Stabilizes Transition State->Increases Reaction Rate Electron Withdrawing Group (e.g., -F) Electron Withdrawing Group (e.g., -F) Destabilizes Transition State Destabilizes Transition State Electron Withdrawing Group (e.g., -F)->Destabilizes Transition State Decreases electron density on benzylic carbon Decreases Reaction Rate Decreases Reaction Rate Destabilizes Transition State->Decreases Reaction Rate

Substituent effects on SN2 reaction rates.

Experimental Protocols

To quantitatively assess the reactivity of these benzyl halides, a kinetic study of their reaction with a common nucleophile can be performed. The following is a representative experimental protocol for determining the second-order rate constants of the S_N2 reaction between a substituted benzyl bromide and a nucleophile, such as piperidine, using UV-Vis spectrophotometry.[9]

Objective: To determine the second-order rate constant for the reaction of a substituted benzyl bromide with piperidine in ethanol.

Materials:

  • Substituted benzyl bromide (e.g., this compound)

  • Piperidine

  • Absolute ethanol

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of the substituted benzyl bromide in absolute ethanol.

    • Prepare a 1.0 M stock solution of piperidine in absolute ethanol.

  • Kinetic Run:

    • Set the UV-Vis spectrophotometer to a wavelength where the product absorbs significantly, and the reactants have minimal absorbance. This should be determined by scanning the UV-Vis spectra of the reactants and the expected product beforehand.

    • Equilibrate the stock solutions and a cuvette containing a stir bar to the desired reaction temperature (e.g., 25 °C) in a water bath.

    • To the cuvette, add a calculated volume of the piperidine stock solution and absolute ethanol to achieve the desired initial concentration (e.g., 0.1 M).

    • Initiate the reaction by rapidly injecting a small, precise volume of the benzyl bromide stock solution into the cuvette to achieve the desired initial concentration (e.g., 0.005 M), and start data acquisition immediately.

    • Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics due to the large excess of piperidine. The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the final absorbance. The slope of this plot is -k_obs.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Piperidine].

    • Repeat the experiment with the other substituted benzyl halides under identical conditions to obtain their respective second-order rate constants for a direct comparison of reactivity.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Substituted benzyl halides are valuable reagents in the synthesis of various therapeutic agents, including kinase inhibitors, which are a cornerstone of modern cancer therapy.[10][11][12] The substituted benzyl group can be a key pharmacophore that interacts with the target kinase. For instance, 7-(substituted benzyl)pyrrolo[2,3-d]pyrimidines have been investigated as potent multiple receptor tyrosine kinase inhibitors.[10]

The following diagram illustrates a generalized synthetic workflow for the preparation of such kinase inhibitors, highlighting the role of substituted benzyl halides.

G General Synthetic Workflow for Kinase Inhibitors Start Start Pyrrolo[2,3-d]pyrimidine Core Pyrrolo[2,3-d]pyrimidine Core Start->Pyrrolo[2,3-d]pyrimidine Core Substituted Benzyl Halide (R-CH2-Br) Substituted Benzyl Halide (R-CH2-Br) Start->Substituted Benzyl Halide (R-CH2-Br) N-Alkylation N-Alkylation Pyrrolo[2,3-d]pyrimidine Core->N-Alkylation Substituted Benzyl Halide (R-CH2-Br)->N-Alkylation Intermediate Intermediate N-Alkylation->Intermediate S_N2 Reaction Further Functionalization Further Functionalization Intermediate->Further Functionalization Final Kinase Inhibitor Final Kinase Inhibitor Further Functionalization->Final Kinase Inhibitor

Synthetic workflow for kinase inhibitors.

In this workflow, the nucleophilic nitrogen of the pyrrolo[2,3-d]pyrimidine core attacks the electrophilic carbon of the substituted benzyl halide in an S_N2 reaction to form a key intermediate. The specific substituents on the benzyl halide (e.g., 3-fluoro-4-methyl) are chosen to optimize the binding affinity and pharmacokinetic properties of the final kinase inhibitor.

Conclusion

The choice of a substituted benzyl halide in organic synthesis and drug discovery is a critical decision that impacts reaction efficiency and the biological activity of the target molecule. This compound presents an interesting combination of electronic effects, with the electron-donating methyl group expected to enhance reactivity compared to a simple fluorobenzyl bromide, and the electron-withdrawing fluoro group potentially modulating the electronic properties and metabolic stability of the final product. While direct comparative kinetic data is sparse, a qualitative assessment based on established principles suggests an intermediate reactivity for this compound compared to benzyl halides with solely activating or deactivating groups. The provided experimental protocol offers a framework for quantitatively determining these relative reactivities. The crucial role of substituted benzyl halides as building blocks in the synthesis of high-value compounds like kinase inhibitors underscores the importance of understanding their comparative performance.

References

Safety Operating Guide

Essential Safety and Operational Guide for 3-Fluoro-4-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to Safely Handling 3-Fluoro-4-methylbenzyl Bromide

This document provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This substance is a corrosive lachrymator and requires careful handling in a controlled environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing and irritation to the eyes and respiratory system.[3] Inhalation may be toxic.[4] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Chemical splash goggles and a face shield.[4][5]To protect against splashes and vapors that can cause severe eye damage.[1][2]
Hand Chemical-resistant gloves (e.g., rubber gloves).[6]To prevent skin contact, which can cause severe burns.[1][2]
Body A lab coat or appropriate protective clothing.[4][5]To protect against skin exposure from spills or splashes.
Respiratory A NIOSH/MSHA approved respirator should be used if ventilation is inadequate or if irritation is experienced.[4] For significant exposures, a self-contained breathing apparatus is recommended.[6]To prevent irritation of the nose and throat and potential pulmonary edema from inhalation.[6]

II. Safe Handling and Experimental Workflow

All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation : Before handling the chemical, ensure that the fume hood is operational and that all required PPE is correctly worn. An emergency eyewash station and safety shower should be readily accessible.

  • Chemical Transfer : When transferring the chemical, ground and bond containers to prevent static discharge.[4] Use corrosion-resistant equipment.[4]

  • During Reaction : Keep the reaction vessel closed to the extent possible. Avoid heating the substance unnecessarily, as it is a combustible liquid and may produce irritating hydrogen bromide gas upon decomposition.[4][6]

  • Post-Reaction : After completing the experimental work, thoroughly wash hands and any exposed skin.[4] Decontaminate all equipment that has come into contact with the chemical.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 handle2 Ground and Bond Containers handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Equipment handle3->post1 post2 Dispose of Waste post1->post2 post3 Wash Hands and Exposed Skin post2->post3

Caption: A flowchart illustrating the key stages of safely handling this compound.

III. Emergency Procedures and First Aid

In the event of an exposure or spill, immediate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes.[6] Wash with soap and water.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][6] Rinse the mouth with water and give large amounts of water to drink, provided the person is conscious.[1][6] Call a physician or poison control center immediately.[1]

Spill Response:

In case of a spill, evacuate the area of personnel not wearing protective equipment.[5] Remove all sources of ignition.[4][5] Cover the spill with an inert absorbent material such as dry lime, sand, or soda ash and place it into a covered container for disposal.[5] Do not use water to clean up the spill.[5] Ventilate the area after the cleanup is complete.[5]

IV. Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage:

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.[3][4]

  • Keep the container tightly closed.[3][4]

  • The substance is light-sensitive, so it should be stored in a dark room or an opaque container.[4][7]

  • Store away from incompatible materials.

Disposal Plan:

This compound and any materials contaminated with it must be disposed of as hazardous waste.[5]

Disposal Protocol:

  • Waste Collection : Collect all waste containing this chemical in a designated, properly labeled, and sealed container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Consult Regulations : It is imperative to consult with your institution's environmental health and safety (EHS) department and follow all local, regional, and national regulations for hazardous waste disposal.[5][8] Do not dispose of this chemical down the drain.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.